Pro-Dasatinib
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H29ClN8O2S |
|---|---|
Peso molecular |
541.1 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[4-[(2S)-pyrrolidine-2-carbonyl]piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C25H29ClN8O2S/c1-15-5-3-6-17(26)22(15)32-23(35)19-14-28-25(37-19)31-20-13-21(30-16(2)29-20)33-9-11-34(12-10-33)24(36)18-7-4-8-27-18/h3,5-6,13-14,18,27H,4,7-12H2,1-2H3,(H,32,35)(H,28,29,30,31)/t18-/m0/s1 |
Clave InChI |
MBQUHHCDYFJDRD-SFHVURJKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the In Vitro Mechanism of Action of Dasatinib Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor (TKI) targeting the BCR-ABL fusion protein and Src family kinases (SFKs), approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Despite its efficacy, challenges related to bioavailability and off-target effects have spurred the development of prodrug strategies.[3][4] These "pro-dasatinib" molecules are engineered to be inactive until they reach a specific physiological environment, where they are converted into the active drug, dasatinib. This guide provides an in-depth technical overview of the in vitro mechanisms governing this two-stage process: the activation of various dasatinib prodrugs and the subsequent multi-targeted action of released dasatinib on cancer cells. We will detail the experimental protocols used for characterization, present quantitative data from key studies, and visualize the core molecular pathways and workflows.
The this compound Two-Stage Mechanism of Action
The in vitro action of a dasatinib prodrug is fundamentally a two-step process. First, the inactive prodrug must be converted into its active form, dasatinib. This conversion is the defining feature of the prodrug and is typically triggered by specific conditions, such as the reductive environment of a tumor or the presence of overexpressed enzymes. Once released, the active dasatinib exerts its therapeutic effects by engaging with its intracellular targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Carrier-free prodrug nanoparticles based on dasatinib and cisplatin for efficient antitumor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biopharmaceutical studies of JLTN as potential dasatinib prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-Dasatinib vs. Dasatinib: A Technical Guide to Cellular Uptake and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, its efficacy is intrinsically linked to its concentration within target cells, a factor governed by complex cellular uptake and efflux mechanisms. To enhance its therapeutic index and overcome limitations such as poor oral bioavailability, various prodrug strategies for Dasatinib ("Pro-Dasatinib") have been explored. This technical guide provides an in-depth comparison of the cellular uptake mechanisms of Dasatinib and its prodrugs, offering detailed experimental protocols and quantitative data to support further research and development in this critical area. It is important to note that "this compound" is not a single entity but a general term for various prodrug formulations. Consequently, direct comparative cellular uptake data between a specific "this compound" and Dasatinib is limited in publicly available literature. This guide, therefore, consolidates comprehensive data on Dasatinib's cellular transport and complements it with available information on specific Dasatinib prodrugs and general principles of prodrug cellular uptake.
Dasatinib Cellular Uptake and Efflux
The intracellular concentration of Dasatinib is a dynamic equilibrium between its influx into the cell and its efflux back into the extracellular space.
Influx Mechanisms
-
Temperature Independence: The intracellular uptake and retention (IUR) of Dasatinib show no significant difference at 37°C and 4°C[1][2]. Active transport processes are typically temperature-sensitive, so this lack of variation points towards a passive diffusion mechanism.
-
Lack of Inhibition by OCT Inhibitors: Inhibitors of OCT-1, such as prazosin, do not significantly reduce the cellular uptake of Dasatinib[1][2].
-
Linear Uptake Kinetics: The rate of Dasatinib uptake is linear over a range of concentrations, further suggesting that its entry is not dependent on saturable active transport proteins[3].
While Dasatinib can be a substrate for hOCT1, its uptake is not significantly dependent on this transporter, which may offer a therapeutic advantage in patients with low hOCT1 expression who might be resistant to imatinib.
Efflux Mechanisms
The intracellular concentration of Dasatinib is significantly limited by the action of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell. The two primary efflux pumps implicated in Dasatinib resistance are:
-
P-glycoprotein (P-gp/ABCB1): Dasatinib is a known substrate of ABCB1. Overexpression of this transporter leads to decreased intracellular accumulation and can confer resistance. This effect can be reversed by P-gp inhibitors.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Dasatinib is also a substrate for ABCG2. Increased expression of ABCG2 results in lower intracellular Dasatinib concentrations and reduced efficacy. Inhibition of ABCG2 can restore intracellular levels and sensitivity to the drug.
This compound: Enhancing Cellular Delivery
The development of Dasatinib prodrugs aims to improve its pharmacokinetic and pharmacodynamic properties. These prodrugs are inactive derivatives that are designed to be converted into the active Dasatinib within the body or target cells. While specific cellular uptake data for many Dasatinib prodrugs are not extensively published, we can infer their likely mechanisms based on their chemical nature.
Identified Dasatinib Prodrugs and Their Potential Uptake Mechanisms
-
JLTN: This prodrug was synthesized to improve oral bioavailability by targeting intestinal peptide transporters. It is plausible that its cellular uptake into cancer cells could also be mediated by peptide transporters, such as PEPT1 and PEPT2, which are often overexpressed in tumor cells.
-
Dasatinib-Amino Acid and -Fatty Acid Conjugates: By attaching amino acids or fatty acids, these prodrugs can leverage different cellular uptake pathways.
-
Amino Acid Conjugates: These may be recognized by various amino acid transport systems.
-
Fatty Acid Conjugates: Lipidated prodrugs can exhibit enhanced membrane permeability and cellular uptake through passive diffusion or by interacting with lipid rafts.
-
-
Dasatinib-Cisplatin Conjugate Nanoparticles: This represents a different delivery strategy where the nanoparticle itself is taken up by cells, likely through endocytosis, followed by the intracellular release of Dasatinib and cisplatin.
Intracellular Conversion
A critical aspect of prodrug efficacy is its conversion to the active drug within the target cell. This is typically achieved through enzymatic cleavage of the promoiety. For the identified Dasatinib prodrugs, this would likely involve:
-
Esterases: For ester-linked conjugates, intracellular esterases would hydrolyze the bond to release Dasatinib.
-
Peptidases: For peptide-based prodrugs, peptidases within the cell would cleave the peptide bond.
-
Reductive Environment: In the case of the Dasatinib-cisplatin nanoparticle, the reductive intracellular environment (e.g., high glutathione (B108866) levels) can facilitate the release of the active drugs.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Dasatinib's cellular uptake and the effects of efflux pump inhibitors. Data for "this compound" is limited and presented where available.
Table 1: Dasatinib Intracellular Uptake and Retention (IUR)
| Cell Line | Dasatinib Concentration (µM) | IUR (ng/200,000 cells) | Reference |
| K562 | 2 | ~25 | |
| K562-ABCG2 | 2 | ~23 | |
| Mef3.8 | 2 | ~40 | |
| Mef-BCRP1 | 2 | ~22 | |
| CML Patient MNCs (High OCT-1) | 2 | Not significantly different from low OCT-1 | |
| CML Patient MNCs (Low OCT-1) | 2 | Not significantly different from high OCT-1 |
Table 2: Effect of Efflux Pump Inhibitors on Dasatinib IUR and IC50
| Cell Line | Inhibitor | Effect on Dasatinib IUR | IC50 Dasatinib (nM) - No Inhibitor | IC50 Dasatinib (nM) - With Inhibitor | Reference |
| K562-DOX (ABCB1 overexpressing) | PSC833 | Significantly Increased | 100 | 8 | |
| K562 | PSC833 | No Significant Change | 7 | 8 | |
| K562-ABCG2 | Ko143 | Significantly Increased | 25 | 10.5 | |
| K562 | Ko143 | No Significant Change | 11 | 11.5 | |
| Mef-BCRP1 (ABCG2 overexpressing) | Ko143 | Significantly Increased | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cellular drug uptake. Below are generalized protocols for key experiments.
Protocol for Cellular Drug Uptake Assay
This protocol is designed to quantify the intracellular accumulation of a drug like Dasatinib or a this compound.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., K562) to near confluence in appropriate culture medium.
-
Seed cells into 24- or 96-well plates at a predetermined density and allow them to adhere (if applicable) or stabilize in suspension.
-
-
Drug Incubation:
-
Prepare a stock solution of the test compound (e.g., radiolabeled [¹⁴C]Dasatinib) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4).
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the drug-containing assay buffer to the cells.
-
Incubate the plate for a predetermined time course (e.g., 5, 15, 30, 60, 120 minutes) at 37°C. For passive diffusion studies, a parallel experiment at 4°C can be performed.
-
-
Termination and Lysis:
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 or a specialized lysis reagent).
-
-
Quantification:
-
If using a radiolabeled compound, measure the radioactivity in the cell lysate using a scintillation counter.
-
If using a non-labeled compound, quantify the intracellular drug concentration using a validated analytical method such as LC-MS/MS.
-
Normalize the intracellular drug amount to the cell number or total protein content of the lysate.
-
Protocol for Drug Efflux Assay
This protocol assesses the extent to which a drug is actively transported out of the cells.
-
Cell Loading:
-
Pre-load the cells with the drug of interest (or a fluorescent substrate for the transporter, such as Rhodamine 123 for P-gp) by incubating them in a high concentration of the drug for a specific period. To maximize loading, an efflux pump inhibitor can be included during this step.
-
-
Initiation of Efflux:
-
Wash the cells with ice-cold buffer to remove the extracellular drug and the inhibitor.
-
Resuspend the cells in a fresh, drug-free medium at 37°C to allow the efflux pumps to become active.
-
-
Time-Course Measurement:
-
At various time points, take aliquots of the cell suspension.
-
Separate the cells from the medium by centrifugation.
-
Quantify the amount of drug remaining in the cells and/or the amount of drug that has been exported into the medium using an appropriate analytical method (e.g., fluorometry for fluorescent substrates or LC-MS/MS for non-fluorescent drugs).
-
Protocol for Intracellular Prodrug Conversion Assay
This protocol is designed to measure the rate and extent of conversion of a prodrug to its active form within the cells.
-
Cellular Uptake of Prodrug:
-
Follow the drug incubation protocol (Section 4.1) using the prodrug as the test compound.
-
-
Cell Lysis and Extraction:
-
After the desired incubation times, wash the cells to remove the extracellular prodrug.
-
Lyse the cells and extract both the remaining prodrug and the newly formed active drug using an appropriate organic solvent (e.g., acetonitrile).
-
-
Quantification by LC-MS/MS:
-
Develop and validate an LC-MS/MS method that can simultaneously quantify both the prodrug and the active drug in the cell lysate.
-
Analyze the cell extracts to determine the concentrations of both species at each time point.
-
The rate of conversion can be calculated from the disappearance of the prodrug and the appearance of the active drug over time.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Cellular uptake and efflux of Dasatinib.
Caption: Generalized this compound cellular uptake and conversion.
Caption: Workflow for a cellular drug uptake assay.
Conclusion
Understanding the cellular pharmacokinetics of Dasatinib and its prodrugs is paramount for optimizing its therapeutic efficacy and overcoming drug resistance. Dasatinib's entry into cells is primarily through passive diffusion, making it less susceptible to resistance mechanisms involving influx transporters that affect other tyrosine kinase inhibitors. However, its intracellular concentration is actively managed by the efflux pumps ABCB1 and ABCG2, which are key targets for strategies to enhance Dasatinib's potency. This compound formulations offer promising avenues to improve upon the parent drug's limitations, potentially by utilizing alternative cellular uptake pathways and achieving higher intracellular concentrations of the active drug. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and compare the cellular uptake of Dasatinib and novel this compound candidates, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
Pro-Dasatinib Prodrugs: A Technical Guide to Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, its therapeutic application can be limited by factors such as suboptimal oral bioavailability and off-target effects. To address these challenges, various prodrug strategies have been developed to enhance the pharmacokinetic profile and tumor-targeting capabilities of Dasatinib. This technical guide provides an in-depth overview of the biological activity of Pro-Dasatinib prodrugs, focusing on their design, mechanism of action, and preclinical evaluation. We will delve into different prodrug approaches, including redox-responsive systems, amino acid and fatty acid conjugates, and targeted prodrugs like JLTN, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Dasatinib and the Rationale for Prodrug Development
Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases, primarily BCR-ABL and the SRC family of kinases (SRC, LCK, YES, FYN)[1]. By binding to the ATP-binding site of these kinases, Dasatinib blocks downstream signaling pathways, such as the MAPK and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and migration[2][3]. Despite its potency, Dasatinib's clinical utility can be hampered by its pH-dependent solubility, which can lead to variable oral absorption and bioavailability[4]. Prodrugs are inactive or less active derivatives of a parent drug that undergo bioconversion in the body to release the active therapeutic agent. The development of this compound prodrugs aims to overcome the limitations of the parent drug by:
-
Improving Oral Bioavailability: By modifying the physicochemical properties of Dasatinib, prodrugs can enhance its absorption from the gastrointestinal tract.
-
Enhancing Tumor Targeting: Prodrugs can be designed to be activated by specific conditions prevalent in the tumor microenvironment, such as altered pH or redox potential, leading to targeted drug release.
-
Reducing Off-Target Toxicity: By remaining inactive in healthy tissues, prodrugs can minimize systemic side effects associated with Dasatinib.
-
Extending Drug Release: Certain prodrug formulations can provide a sustained release of Dasatinib, potentially reducing dosing frequency and improving patient compliance.
This compound Prodrug Strategies
Several innovative strategies have been employed to develop this compound prodrugs, each with a unique mechanism of activation and therapeutic application.
Redox-Responsive Prodrugs
Redox-responsive prodrugs are designed to release Dasatinib in response to the elevated levels of glutathione (B108866) (GSH) found in the intracellular environment of tumor cells[5]. This is typically achieved by linking Dasatinib to a carrier molecule via a disulfide bond, which is cleaved by GSH.
One notable example involves the development of polymeric micelles co-delivering Dasatinib and Doxorubicin. In this system, Dasatinib is conjugated to a polymer backbone through a disulfide linker. These polymeric prodrugs self-assemble into micelles that can encapsulate other chemotherapeutic agents. Upon reaching the tumor, the high intracellular GSH concentration triggers the cleavage of the disulfide bond, releasing both Dasatinib and the co-delivered drug, leading to a synergistic anti-tumor effect[5][6].
Amino Acid and Fatty Acid Conjugates
Another approach involves the conjugation of Dasatinib to amino acids or fatty acids. These modifications can alter the drug's lipophilicity and interaction with cellular transport mechanisms, potentially leading to improved permeability and extended release profiles.
A study exploring a series of Dasatinib-amino acid and Dasatinib-fatty acid conjugates revealed that these modifications can significantly impact the inhibitory activity and selectivity of the parent drug. For instance, a Dasatinib-L-arginine conjugate demonstrated potent inhibition of Csk, Src, and Abl kinases[7]. Such conjugates could function as prodrugs that are hydrolyzed by esterases in the body to release active Dasatinib over time[7].
Targeted Prodrugs for Enhanced Oral Bioavailability: The Case of JLTN
To specifically address the issue of poor oral bioavailability, a prodrug designated as JLTN was synthesized. This prodrug was designed to target intestinal peptide transporters, thereby enhancing its absorption. Preclinical studies in monkeys demonstrated a remarkable 150%-fold increase in the oral bioavailability of JLTN compared to the parent Dasatinib[8][9]. This significant improvement highlights the potential of transporter-targeted prodrug strategies for oral drug delivery.
Quantitative Biological Activity of this compound Prodrugs
The following tables summarize the available quantitative data on the biological activity of various this compound prodrugs compared to the parent drug, Dasatinib.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound/Prodrug | Cell Line | IC50 (µM) | Reference |
| Dasatinib | MDA-MB-231 | 6.1 ± 2.2 | [10] |
| SMA-Dasatinib | MDA-MB-231 | 8.16 ± 3.1 | [10] |
| Dasatinib | 4T1 | 0.014 ± 0.003 | [10] |
| SMA-Dasatinib | 4T1 | 0.083 ± 0.01 | [10] |
| Dasatinib | MCF-7 | > 10 | [10] |
| SMA-Dasatinib | MCF-7 | > 10 | [10] |
| Dasatinib | A549 | 0.166 | [11] |
| Dasatinib Nanoemulsion | A549 | 0.0431 | [11] |
| Dasatinib | Calu-3 | 0.0092 | [11] |
| Dasatinib Nanoemulsion | Calu-3 | 0.0443 | [11] |
| Dasatinib-L-arginine (Das-R) | Panc-1 | 2.06 | [12] |
| Dasatinib | Panc-1 | 26.3 | [12] |
| Dasatinib-L-arginine (Das-R) | BV-173 | <0.0512 | [12] |
| Dasatinib | BV-173 | <0.0512 | [12] |
| Dasatinib-L-arginine (Das-R) | K562 | <0.0512 | [12] |
| Dasatinib | K562 | <0.0512 | [12] |
Table 2: In Vivo Pharmacokinetic Parameters
| Compound | Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Dasatinib | Monkey | Oral | 38.9 | 4 | 173.5 | N/A | [9] |
| JLTN (Dasatinib-d4) | Monkey | Oral | 54.9 | 4 | 255.4 | 150% increase vs. Dasatinib | [9] |
| Dasatinib | Rat | Oral | N/A | 1-2 | N/A | 27 | [7][13] |
| Dasatinib | Mouse | Oral | N/A | N/A | N/A | 14 | [14] |
Experimental Protocols
This section provides an overview of the methodologies used in the synthesis and evaluation of this compound prodrugs.
Synthesis of this compound Prodrugs
General Procedure for Dasatinib-Amino Acid/Fatty Acid Conjugates: [7]
-
Dasatinib is dissolved in an anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
The carboxylic acid (Boc-protected amino acid or fatty acid) is added to the solution.
-
Coupling reagents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt) are added, along with an activating reagent like N-methylmorpholine (NMM).
-
The reaction mixture is stirred under anhydrous conditions until completion.
-
For amino acid conjugates, the Boc protecting group is removed using an appropriate deprotection agent.
-
The final product is purified using chromatographic techniques.
Synthesis of Redox-Responsive Polymeric Prodrugs: [15]
-
A monomer containing a disulfide linkage is synthesized.
-
Dasatinib is chemically modified to introduce a reactive group.
-
The modified Dasatinib is conjugated to the disulfide-containing monomer.
-
The Dasatinib-conjugated monomer is copolymerized with a hydrophilic monomer (e.g., oligo(ethylene glycol) methacrylate) to form the amphiphilic block copolymer.
-
The resulting polymer is purified by dialysis.
Synthesis of JLTN: [9]
The synthesis of JLTN involves a multi-step process where Dasatinib is coupled to L-leucine. The detailed synthetic route involves the protection of functional groups, coupling reactions, and subsequent deprotection to yield the final prodrug.
In Vitro Cytotoxicity Assays
MTT Assay: [5]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the this compound prodrug or Dasatinib for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated to allow the formazan (B1609692) crystals to form.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated relative to untreated control cells, and IC50 values are determined.
SRB Assay: [11]
-
Cells are seeded and treated with the test compounds as in the MTT assay.
-
After treatment, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength.
-
Cell viability and IC50 values are calculated.
In Vivo Pharmacokinetic and Efficacy Studies
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used for xenograft tumor models.
-
Human cancer cell lines (e.g., K562 for CML) are subcutaneously injected to establish tumors.
Pharmacokinetic Study Protocol: [9]
-
Animals are administered the this compound prodrug or Dasatinib orally or intravenously.
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated by centrifugation.
-
The concentration of the prodrug and the parent drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software.
In Vivo Efficacy Study Protocol: [16]
-
Once tumors reach a palpable size, animals are randomized into treatment and control groups.
-
The this compound prodrug, Dasatinib, or a vehicle control is administered according to a predetermined schedule.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The biological activity of this compound prodrugs is ultimately mediated by the release of active Dasatinib, which then inhibits its target kinases and downstream signaling pathways.
Dasatinib Signaling Pathways
dot
References
- 1. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. Carrier-free prodrug nanoparticles based on dasatinib and cisplatin for efficient antitumor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin delivered by a redox-responsive dasatinib-containing polymeric prodrug carrier for combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biopharmaceutical studies of JLTN as potential dasatinib prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biopharmaceutical Studies of JLTN as Potential Dasatinib Prodrug [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Formulation and in vitro characterization of inhalable dasatinib-nanoemulsion as a treatment potential against A549 and Calu-3 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for production of tonic CAR T cells with dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Doxorubicin Delivered by A Redox-responsive Dasatinib-containing Polymeric Prodrug Carrier for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Pro-Dasatinib: An In-Depth Technical Guide to Src Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Src kinase inhibition profile of pro-dasatinib compounds. Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor that targets multiple kinases, with particularly high affinity for the Src family kinases (SFKs). The development of this compound strategies aims to improve the pharmacokinetic properties of the parent drug, such as oral bioavailability. This document details the available quantitative data on the Src kinase inhibition of dasatinib and its prodrugs, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction to this compound and Src Kinase
Src, a non-receptor tyrosine kinase, is a critical signaling molecule involved in various cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. Dasatinib is a potent inhibitor of Src family kinases.[1] Prodrugs of dasatinib are designed to be converted into the active drug in the body, potentially offering advantages such as enhanced solubility, permeability, and bioavailability.[2][3] This guide focuses on the inhibitory profile of these prodrugs against Src kinase.
Quantitative Inhibition Profile
The inhibitory activity of dasatinib and its prodrugs against Src kinase is typically quantified by the half-maximal inhibitory concentration (IC50). While data on specific prodrugs is emerging, much of the understanding is derived from the extensive research on dasatinib itself.
Table 1: In Vitro Src Kinase Inhibition Data for Dasatinib
| Compound | Kinase | IC50 (nM) | Assay Type | Reference |
| Dasatinib | Src | 0.8 | Cell-free | [1] |
| Dasatinib | Src | <1.1 | Cell-free | |
| Dasatinib | Src | 0.5 | Not specified |
Table 2: In Vitro Src Kinase Inhibition Data for Dasatinib Prodrugs (Conjugates)
| Prodrug Conjugate | Kinase | IC50 (nM) | Assay Type |
| Dasatinib-L-arginine (Das-R, 7) | Src | <0.25 | P32 kinase assay |
| Dasatinib-C10 (18) | Src | 35 | P32 kinase assay |
| Dasatinib (for comparison) | Src | <0.37 | P32 kinase assay |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the Src kinase inhibition profile of this compound compounds.
In Vitro Kinase Inhibition Assay (P32 Kinase Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Src kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, the substrate (e.g., a synthetic peptide), and purified recombinant Src kinase.
-
Compound Incubation: Add varying concentrations of the this compound compound or dasatinib (as a positive control) to the reaction mixture. Include a control with no inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Separation and Detection: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of 32P incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Src Phosphorylation Assay (Western Blot)
This cell-based assay determines the effect of a this compound on the phosphorylation of Src at its activation site (e.g., Tyr416) within intact cells.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with activated Src) to approximately 80% confluency. Treat the cells with various concentrations of the this compound compound for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated Src (p-Src). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities for p-Src and total Src (as a loading control). Normalize the p-Src signal to the total Src signal to determine the extent of inhibition.
Enzymatic Conversion Assay
This assay is crucial for prodrugs to confirm their conversion to the active drug, dasatinib.
Protocol:
-
Incubation with Activating System: Incubate the this compound compound with a relevant biological matrix that contains the activating enzymes (e.g., human liver microsomes, plasma, or specific recombinant enzymes).
-
Time-Course Sampling: Collect samples at different time points during the incubation.
-
Sample Preparation: Stop the enzymatic reaction in the collected samples (e.g., by protein precipitation with an organic solvent).
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the concentrations of the this compound and the formed dasatinib.
-
Data Analysis: Plot the concentration of dasatinib formed over time to determine the rate of conversion.
Signaling Pathways and Experimental Workflows
The inhibitory action of dasatinib, released from its prodrug form, on Src kinase leads to the modulation of several downstream signaling pathways critical for cancer cell function.
Src Downstream Signaling Pathway
Dasatinib's inhibition of Src blocks the phosphorylation of numerous downstream substrates, impacting pathways that control cell proliferation, survival, migration, and invasion.
Caption: Src signaling pathway and its inhibition by dasatinib.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a this compound compound's effect on Src kinase.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound compounds represent a promising strategy to enhance the therapeutic potential of dasatinib. While the direct inhibitory activity of some prodrugs on Src kinase has been quantified, a comprehensive understanding of their complete kinase selectivity profile and the dynamics of their conversion to dasatinib in various biological contexts is an active area of research. The experimental protocols and pathway analyses provided in this guide offer a robust framework for the continued investigation and development of next-generation Src inhibitors. The ultimate biological effect of a this compound is predicated on its efficient conversion to dasatinib, which then exerts its well-characterized potent inhibition of Src family kinases and their downstream oncogenic signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and biopharmaceutical studies of JLTN as potential dasatinib prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Pro-Dasatinib: A Technical Guide to Prodrug Strategies for Next-Generation Kinase Inhibition
For Immediate Release
This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery and synthesis of Pro-Dasatinib, a prodrug approach to enhance the therapeutic potential of the potent tyrosine kinase inhibitor, Dasatinib (B193332). We will delve into the rationale behind this compound development, explore various synthetic strategies, present comparative quantitative data, and provide detailed experimental methodologies for key synthesis and evaluation processes.
Executive Summary: Overcoming the Limitations of a Potent Kinase Inhibitor
Dasatinib is a second-generation tyrosine kinase inhibitor renowned for its potent, multi-targeted inhibition of key oncogenic kinases, including BCR-ABL and the Src family kinases.[1][2] Approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), Dasatinib represents a significant advancement in targeted cancer therapy, particularly for patients resistant or intolerant to imatinib.[1] Despite its efficacy, Dasatinib's therapeutic application can be hampered by certain limitations, including low oral bioavailability due to incomplete absorption and first-pass metabolism, and off-target side effects.[3][4]
The development of "this compound," or prodrugs of Dasatinib, aims to address these challenges. Prodrugs are inactive or less active precursors that are metabolically converted to the active parent drug in the body. This approach offers a versatile platform to improve the pharmacokinetic and pharmacodynamic properties of Dasatinib, with strategies focused on enhancing solubility, increasing oral bioavailability, and achieving targeted drug release. This guide will explore several key this compound strategies, including conjugation with amino acids, fatty acids, and stimuli-responsive polymers.
The Rationale for this compound: A Logical Approach to Enhanced Efficacy
The design of Dasatinib prodrugs is guided by a clear set of objectives aimed at overcoming the parent drug's inherent limitations. The primary goals are to improve its physicochemical properties and to control its release, thereby enhancing its therapeutic index.
Key Signaling Pathways Targeted by Dasatinib
Dasatinib exerts its therapeutic effects by inhibiting critical signaling pathways that drive cancer cell proliferation and survival. A primary target is the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML. Additionally, Dasatinib potently inhibits Src family kinases, which are involved in various cellular processes including cell growth, adhesion, and migration.
Dasatinib is metabolized in the liver primarily by cytochrome P450 3A4 (CYP3A4), with contributions from flavin-containing monooxygenase 3 (FMO3) and UDP-glucuronosyltransferases (UGTs).[2][5][6]
This compound Synthesis and Evaluation: A Multi-pronged Approach
Several innovative strategies have been developed to synthesize Dasatinib prodrugs, each with a unique mechanism of action and potential therapeutic advantages.
Dasatinib-Amino Acid and -Fatty Acid Conjugates
One prominent strategy involves the esterification of Dasatinib's primary hydroxyl group with various amino acids and fatty acids.[1][7] This approach aims to modify the physicochemical properties of Dasatinib, potentially improving its solubility and permeability, and to create derivatives with altered kinase selectivity.[1]
A general procedure for the synthesis of these conjugates is as follows:
-
Coupling Reaction: Dasatinib is coupled to Boc-protected amino acids or fatty acids using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents, with N-methylmorpholine (NMM) as a base, in anhydrous dimethylformamide (DMF).
-
Deprotection (for amino acid conjugates): The Boc protecting group is removed from the amino acid conjugates using p-toluenesulfonic acid (pTsOH) in acetonitrile.
-
Purification: The crude product is purified by flash silica (B1680970) gel column chromatography.
-
Characterization: The structure and purity of the final conjugates are confirmed using 1H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry.
The inhibitory activity of the synthesized conjugates was evaluated against a panel of protein tyrosine kinases (PTKs), including Csk, Src, and Abl. The half-maximal inhibitory concentration (IC50) values were determined and compared to that of the parent Dasatinib.
| Compound | Linker | Csk IC50 (nM) | Src IC50 (nM) | Abl IC50 (nM) |
| Dasatinib (Parent) | - | 7.0 | <0.37 | <0.78 |
| Das-R (7) | L-Arginine | 4.4 | <0.25 | <0.45 |
| Das-C (13) | L-Cysteine | 12.0 | 1.1 | 8.1 |
| Das-E (15) | L-Glutamic Acid | 23.0 | 0.9 | 9.2 |
| Das-C10 (18) | Decanoic Acid | 3200 | 35.0 | - |
Table 1: Comparative IC50 values of Dasatinib and selected amino acid/fatty acid conjugates against Csk, Src, and Abl kinases. Data sourced from Tiwari et al. (2016).[1]
The Dasatinib-L-arginine conjugate (Das-R, 7) demonstrated increased potency against all tested kinases compared to the parent drug.[1] In contrast, some fatty acid conjugates, such as Das-C10 (18), showed a significant increase in selectivity for Src over Csk.[1]
The cytotoxic effects of selected conjugates were assessed in various cancer cell lines, including K562 (chronic myeloid leukemia), BV-173 (B-cell precursor leukemia), and Panc-1 (pancreatic cancer).
| Compound | Panc-1 IC50 (µM) | BV-173 IC50 (pM) | K562 IC50 (pM) |
| Dasatinib (Parent) | 26.3 | <51.2 | <51.2 |
| Das-R (7) | 2.06 | <51.2 | <51.2 |
| Das-C16 (21) | 0.72 | <51.2 | <51.2 |
Table 2: Cytotoxicity (IC50) of Dasatinib and selected conjugates in different cancer cell lines after 72 hours of incubation. Data sourced from Tiwari et al. (2016).[1]
Notably, the Das-R and Das-C16 conjugates exhibited significantly greater potency against Panc-1 cells compared to the parent Dasatinib.[1]
JLTN: A Prodrug to Enhance Oral Bioavailability
JLTN is a Dasatinib prodrug designed to improve oral bioavailability by targeting intestinal peptide transporters and enhancing chemical stability, thereby minimizing the first-pass effect.[3][4]
In a study involving monkeys, JLTN demonstrated a significant improvement in oral bioavailability compared to the parent Dasatinib.
| Compound | Oral Bioavailability Improvement |
| JLTN | 150%-fold increase vs. Dasatinib |
Table 3: Improvement in oral bioavailability of the JLTN prodrug in monkeys. Data sourced from Liu et al. (2013).[3]
Other this compound Strategies
Other innovative approaches to this compound development include:
-
Stimuli-Responsive Polymer-Dasatinib Prodrugs: These prodrugs are designed to release Dasatinib in response to specific stimuli within the tumor microenvironment, such as overexpressed enzymes. For example, a chondroitin (B13769445) sulfate-Dasatinib conjugate linked by a cathepsin B-responsive GFLG peptide has been developed to target cancer-associated fibroblasts.[8]
-
Multi-action Pt(IV) Prodrugs: These combine the cytotoxic properties of cisplatin (B142131) with the kinase inhibitory activity of Dasatinib in a single molecule. These Pt(IV)-Dasatinib complexes are designed to be potent anticancer and anti-invasive agents.
Conclusion and Future Directions
The development of this compound represents a promising frontier in cancer therapy, offering a range of strategies to enhance the efficacy and safety of a potent and established kinase inhibitor. The conjugation of Dasatinib with amino acids, fatty acids, and other moieties has demonstrated the potential to improve pharmacokinetic properties, modulate kinase selectivity, and enhance cytotoxicity against cancer cells.
Future research in this area will likely focus on the in-vivo evaluation of the most promising this compound candidates to translate the encouraging in-vitro data into tangible clinical benefits. Further exploration of tumor-targeting strategies and stimuli-responsive release mechanisms will be crucial in developing the next generation of highly selective and effective this compound therapies. The continued integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery and optimization of novel this compound compounds with the potential to significantly improve patient outcomes in the treatment of leukemia and other cancers.
References
- 1. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biopharmaceutical Studies of JLTN as Potential Dasatinib Prodrug [jstage.jst.go.jp]
- 4. Synthesis and biopharmaceutical studies of JLTN as potential dasatinib prodrug. | Semantic Scholar [semanticscholar.org]
- 5. ClinPGx [clinpgx.org]
- 6. cpi.vm.uni-freiburg.de:8000 [cpi.vm.uni-freiburg.de:8000]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimuli-responsive polymer-dasatinib prodrug to reprogram cancer-associated fibroblasts for boosted immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-Dasatinib Strategies for Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research and development of pro-dasatinib, prodrugs of the potent tyrosine kinase inhibitor dasatinib (B193332), for targeted cancer therapy. Dasatinib is a multi-targeted inhibitor of several key kinases involved in cancer progression, including BCR-ABL and the Src family kinases. However, its clinical application can be associated with off-target toxicities. The development of this compound aims to improve its therapeutic index by enabling targeted drug delivery and activation at the tumor site, thereby enhancing efficacy while minimizing systemic side effects.
This guide details the design, synthesis, and evaluation of various this compound strategies, with a focus on dasatinib-amino acid and -fatty acid conjugates. It includes quantitative data on their efficacy, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Rationale for this compound Development
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, Src family kinases (Src, Lck, Yes, Fyn), c-KIT, EPHA2, and PDGFRβ.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation, survival, migration, and invasion.[2][3] While highly effective in treating certain leukemias, such as chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its broad kinase inhibition profile can lead to off-target effects and associated toxicities.[2][4]
The this compound approach aims to mitigate these issues by masking the active drug in an inert form that is selectively activated in the tumor microenvironment. This can be achieved through several strategies, including:
-
Enzyme-activated prodrugs: These prodrugs are designed with linkages that are cleaved by enzymes overexpressed in tumors, such as esterases or proteases (e.g., cathepsin B).[4][5][6]
-
Hypoxia-activated prodrugs: These compounds are activated under the hypoxic conditions characteristic of many solid tumors.
-
Peptide-drug conjugates: Dasatinib can be conjugated to peptides that target specific receptors on cancer cells, facilitating targeted delivery.
Dasatinib-Amino Acid and -Fatty Acid Conjugates
A promising this compound strategy involves the esterification of dasatinib with amino acids or fatty acids. This modification can alter the drug's physicochemical properties, potentially improving its pharmacokinetic profile and enabling targeted release.
Design and Synthesis
Dasatinib-amino acid and -fatty acid conjugates are synthesized by forming an ester linkage between the hydroxyl group of dasatinib and the carboxylic acid group of the amino acid or fatty acid. The synthesis typically involves coupling Boc-protected amino acids or fatty acids to dasatinib using coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in an anhydrous solvent such as dimethylformamide (DMF).[7][8]
Quantitative Data: In Vitro Efficacy
The following tables summarize the in vitro efficacy of various dasatinib-amino acid and -fatty acid conjugates against different protein tyrosine kinases and cancer cell lines.
Table 1: IC50 Values of Dasatinib and Amino Acid/Fatty Acid Conjugates against Protein Tyrosine Kinases [3][8]
| Compound | Csk IC50 (nM) | Src IC50 (nM) | Abl IC50 (nM) |
| Dasatinib | 7 | <0.37 | <0.78 |
| Das-R (L-Arginine) | 4.4 | <0.25 | <0.45 |
| Das-C (L-Cysteine) | 37 | 5.3 | 54.6 |
| Das-E (L-Glutamic Acid) | 18 | 1.7 | 17.3 |
| Das-C10 (Decanoic Acid) | 3200 | 35 | 120 |
Table 2: IC50 Values of Dasatinib and its Conjugates against Cancer Cell Lines [8]
| Compound | BV-173 (CML) IC50 (µM) | K562 (CML) IC50 (µM) | Panc-1 (Pancreatic) IC50 (µM) |
| Dasatinib | <0.0000512 | <0.0000512 | 26.3 |
| Das-R (L-Arginine) | <0.0000512 | <0.0000512 | 2.06 |
| Das-C16 (Palmitic Acid) | <0.0000512 | <0.0000512 | 0.72 |
Other this compound Strategies
Dasatinib-Peptide Conjugates
Conjugating dasatinib to peptides that target tumor-specific antigens or receptors is another strategy to enhance its targeted delivery. For instance, cyclic peptides containing tryptophan and arginine residues have been linked to dasatinib via a Cathepsin B-sensitive tetrapeptide linker (Gly-Phe-Leu-Gly).[1] These conjugates have shown varying antiproliferative activities against melanoma cells, with IC50 values of 4.2 µM and 8.8 µM, depending on the linker used.[1]
Dasatinib-Cisplatin Conjugates
A multi-action prodrug combining cisplatin (B142131) and dasatinib has been developed. This conjugate demonstrated synergistic antitumor and anti-invasive activities in both 2D and 3D cancer cell culture models.[9] In vivo studies in H22 tumor-bearing mice showed that the nanoparticle formulation of this conjugate significantly inhibited tumor growth and reduced toxicity compared to the individual drugs.[9]
Signaling Pathways and Experimental Workflows
Dasatinib-Targeted Signaling Pathways
Dasatinib exerts its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The following diagrams illustrate the BCR-ABL and Src signaling pathways targeted by dasatinib.
Caption: BCR-ABL Signaling Pathway Inhibition by Dasatinib.
Caption: Src Signaling Pathway Inhibition by Dasatinib.
Prodrug Activation Mechanism
The activation of this compound is dependent on the specific linker used. Ester-based prodrugs are cleaved by carboxylesterases, which are abundant in the liver and also found in some tumor tissues. Peptide-linked prodrugs can be designed for cleavage by proteases like cathepsin B, which is often overexpressed in the tumor microenvironment.
Caption: General Mechanism of this compound Activation.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and evaluation of this compound candidates.
Caption: Experimental Workflow for this compound Research.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in this compound research.
Synthesis of Dasatinib-L-Arginine (Das-R) Conjugate[7][8]
Materials:
-
Dasatinib
-
Boc-L-Arginine(Pbf)-OH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Dissolve Dasatinib (1 equivalent) and Boc-L-Arginine(Pbf)-OH (1.2 equivalents) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and NMM (2.5 equivalents) to the solution and stir at room temperature.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture and continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Boc-protected conjugate by flash column chromatography.
-
To deprotect the Boc group, dissolve the purified intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the final Dasatinib-L-Arginine conjugate by preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR.
In Vitro Kinase Inhibition Assay[8]
Materials:
-
Purified kinases (e.g., Abl, Src, Csk)
-
Dasatinib and this compound compounds
-
ATP
-
Substrate peptide
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of dasatinib and this compound compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay[8]
Materials:
-
Cancer cell lines (e.g., K562, Panc-1)
-
Cell culture medium and supplements
-
Dasatinib and this compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of dasatinib and this compound compounds for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Src Phosphorylation[7][10]
Materials:
-
Cancer cell line (e.g., PC-3)
-
Dasatinib or this compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Src (Tyr416), anti-total-Src, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of dasatinib or this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Src and a loading control (e.g., Actin) to ensure equal protein loading.
In Vivo Tumor Xenograft Study[11][12]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., K562)
-
Dasatinib and this compound formulations for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, dasatinib, this compound).
-
Administer the treatments daily or as per the desired schedule.
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Conclusion and Future Directions
The development of this compound represents a promising strategy to enhance the therapeutic window of this potent multi-kinase inhibitor. Dasatinib-amino acid and -fatty acid conjugates have demonstrated improved potency and selectivity in preclinical studies. Other innovative approaches, such as peptide-drug conjugates and combination prodrugs, are also under investigation.
Future research in this area should focus on:
-
Optimizing linker chemistry: Designing linkers that are highly specific for tumor-associated enzymes to ensure targeted drug release.
-
Comprehensive in vivo evaluation: Conducting detailed pharmacokinetic, efficacy, and toxicity studies of lead this compound candidates in relevant animal models.
-
Combination therapies: Exploring the synergistic effects of this compound with other anticancer agents, including chemotherapy and immunotherapy.
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound therapy.
Continued innovation in this compound design and evaluation holds the potential to deliver more effective and less toxic targeted therapies for a range of cancers.
References
- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Making pretty diagrams with GraphViz [steveliles.github.io]
- 5. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Intracellular Conversion of Pro-Dasatinib to Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). To enhance its therapeutic index, various prodrug strategies have been explored. This technical guide focuses on the intracellular conversion of "Pro-Dasatinib"—ester-based conjugates of Dasatinib—into the active Dasatinib molecule. We will delve into the design rationale, synthesis, and intracellular activation of these prodrugs, providing detailed experimental protocols and quantitative data to facilitate further research and development in this area.
Introduction: The Rationale for Dasatinib Prodrugs
While Dasatinib exhibits remarkable efficacy, its application can be limited by factors such as off-target effects and the need for specific cellular uptake mechanisms. Prodrugs are inactive precursors that are metabolically converted into the active drug within the body. This approach offers several potential advantages for Dasatinib, including:
-
Improved Specificity: By designing prodrugs that are activated by enzymes overexpressed in cancer cells, the therapeutic window can be widened, minimizing toxicity to healthy tissues.
-
Enhanced Permeability: Modification of Dasatinib's physicochemical properties through prodrug conjugation can improve its ability to cross cellular membranes.
-
Modulated Pharmacokinetics: Prodrug design can influence the absorption, distribution, metabolism, and excretion (ADME) profile of Dasatinib, potentially leading to more favorable dosing regimens.
This guide will focus on Dasatinib-amino acid and Dasatinib-fatty acid conjugates, which are designed to be hydrolyzed by intracellular esterases to release the active Dasatinib.[1]
Design and Synthesis of Dasatinib Prodrugs
The primary strategy for creating ester-based Dasatinib prodrugs involves conjugation of amino acids or fatty acids to the hydroxyl group of Dasatinib via an ester linkage. This modification masks a key functional group of the parent drug, rendering it temporarily inactive.
Synthesis of Dasatinib-Amino Acid and -Fatty Acid Conjugates
The synthesis is typically achieved through a coupling reaction between Dasatinib and a protected amino acid or a fatty acid. A common method involves the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt) as coupling reagents in an anhydrous solvent like dimethylformamide (DMF).[1]
Intracellular Conversion of this compound to Dasatinib
The cornerstone of this prodrug strategy is the intracellular cleavage of the ester bond, a reaction catalyzed by a class of enzymes known as carboxylesterases, which are abundant within cells.[1]
Mechanism of Activation
Upon cellular uptake, the Dasatinib conjugate is exposed to the intracellular environment rich in carboxylesterases. These enzymes recognize and hydrolyze the ester linkage, releasing the active Dasatinib molecule and the corresponding amino acid or fatty acid.
Caption: Intracellular activation of this compound.
Quantitative Data
Table 1: Inhibitory Activity (IC50) of Dasatinib and its Conjugates against Various Kinases
| Compound | Csk (nM) | Src (nM) | Abl (nM) |
| Dasatinib | 4.4 | <0.25 | <0.45 |
| Dasatinib-Arginine (Das-R) | 4.4 | <0.25 | <0.45 |
| Dasatinib-C10 | 3200 | 35 | - |
| Dasatinib-Glutamic Acid (Das-E) | - | - | - |
| Dasatinib-Cysteine (Das-C) | - | - | - |
Data extracted from Bryant, et al. (2017).[1]
The Dasatinib-L-arginine derivative (Das-R) was found to be the most potent of the inhibitors tested, with IC50 values comparable to the parent Dasatinib.[1]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments related to the intracellular conversion of this compound.
Protocol for Measuring Intracellular Conversion of this compound to Dasatinib using LC-MS/MS
This protocol outlines a method for the simultaneous quantification of a Dasatinib prodrug and released Dasatinib in cell lysates.
5.1.1. Cell Culture and Treatment
-
Plate cancer cells (e.g., K562, BV-173) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with the Dasatinib prodrug at various concentrations (e.g., 1, 5, 10 µM) for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (Dasatinib-treated cells).
5.1.2. Cell Lysis and Sample Preparation
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., Dasatinib-d8).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
5.1.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for the Dasatinib prodrug, Dasatinib, and the internal standard.
-
Dasatinib: e.g., m/z 488.1 → 401.1
-
Dasatinib-d8: e.g., m/z 496.1 → 409.1
-
This compound: The specific transition will depend on the molecular weight of the conjugate.
-
-
-
Quantification:
-
Generate standard curves for both the Dasatinib prodrug and Dasatinib using known concentrations in cell lysate matrix.
-
Calculate the intracellular concentrations of the prodrug and Dasatinib at each time point by comparing their peak area ratios to the internal standard against the respective standard curves.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Downstream Signaling Pathways of Dasatinib
Once released from its prodrug form, Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Dasatinib is a multi-targeted kinase inhibitor, with its primary targets being the BCR-ABL fusion protein and the Src family of kinases.
Caption: Dasatinib's inhibitory signaling pathways.
By inhibiting these kinases, Dasatinib effectively blocks downstream signaling cascades that are crucial for the malignant phenotype, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Conclusion
The development of ester-based Dasatinib prodrugs represents a promising strategy to improve the therapeutic profile of this potent tyrosine kinase inhibitor. The intracellular conversion of these prodrugs to active Dasatinib, mediated by cellular esterases, is a critical step in their mechanism of action. This technical guide provides a comprehensive overview of the design, synthesis, and intracellular activation of these compounds, along with detailed experimental protocols to guide future research. Further investigation into the kinetics of intracellular conversion in various cancer models will be crucial for the successful clinical translation of these next-generation Dasatinib therapeutics.
References
A Technical Guide to the Stability of Dasatinib and its Prodrugs in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent, second-generation tyrosine kinase inhibitor (TKI) targeting both the SRC and BCR-ABL kinases.[1] It is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] As a Biopharmaceutics Classification System (BCS) Class II drug, dasatinib exhibits low solubility and high permeability, which can present challenges in formulation and bioavailability.[3] To overcome these limitations, prodrug strategies are often employed, involving the conjugation of a promoiety, such as an amino acid or a fatty acid, to the parent drug.
The in vitro assessment of these prodrugs in cell culture is a critical step in preclinical development. However, the stability of the prodrug (referred to herein as "pro-dasatinib") in the experimental medium is a crucial variable that must be characterized. The conversion of the prodrug to the active dasatinib, or its degradation, will directly impact the effective concentration and the interpretation of experimental results.
This technical guide provides an in-depth overview of the factors influencing the stability of dasatinib and its prodrugs in common cell culture environments. It outlines detailed experimental protocols for stability assessment, summarizes key stability data, and illustrates the relevant cellular pathways affected by dasatinib.
Factors Influencing Stability in Cell Culture
The stability of a compound in cell culture media (e.g., DMEM, RPMI-1640) is influenced by a combination of chemical and biological factors.
-
pH: Dasatinib's aqueous solubility is pH-dependent. Forced degradation studies show that dasatinib is highly unstable in acidic conditions and more stable in alkaline conditions. Standard cell culture media are typically buffered to a physiological pH of ~7.4, but cellular metabolism can cause local pH shifts that may impact stability over time.
-
Temperature: Thermal degradation is a significant factor. While long-term storage of stock solutions is recommended at -20°C or -80°C, experiments are conducted at 37°C. This elevated temperature can accelerate the degradation of sensitive compounds.
-
Enzymatic Activity: The addition of fetal bovine serum (FBS) to culture media introduces a variety of enzymes, such as carboxylesterases, which can metabolize prodrugs. The rate of this enzymatic conversion is a key determinant of the prodrug's half-life in the experimental system.
-
Media Components: The complex mixture of salts, amino acids, and vitamins in culture media can potentially interact with the compound of interest, although this is less common than degradation due to pH, temperature, or enzymes.
-
Oxidation and Photolysis: Dasatinib has been shown to degrade under oxidative stress (e.g., exposure to H₂O₂) but is relatively stable under UV light irradiation. Standard cell culture practices (e.g., incubation in the dark) typically minimize photolytic degradation.
Quantitative Stability Data
The stability of a compound is often expressed as its half-life (t½), the time it takes for 50% of the initial concentration to degrade or be converted. The following tables summarize stability data for dasatinib stock solutions and the comparative stability of dasatinib prodrugs in a biological matrix.
Table 1: Stability of Dasatinib Stock Solutions
| Compound | Solvent | Storage Temperature | Duration | Stability Notes |
| Dasatinib | DMSO | -20°C | Up to 3 months | Recommended to aliquot to avoid freeze-thaw cycles. |
| Dasatinib | DMSO | -80°C | Up to 6 months | Stable for extended periods. |
Table 2: Comparative Stability of Dasatinib Prodrugs in Mouse Plasma
This data provides a surrogate for stability in serum-containing cell culture media, highlighting the impact of the prodrug moiety on enzymatic cleavage.
| Prodrug Conjugate | Half-Life (t½) | Conversion to Dasatinib |
| Dasatinib-C₂ (Acetate) | < 5 minutes | Rapid and complete conversion observed by 15 minutes. |
| Dasatinib-C₈ (Octanoate) | > 480 minutes | No significant conversion to dasatinib observed. |
| Data sourced from a study on dasatinib-fatty acid conjugates, demonstrating differential stability based on fatty acyl chain length likely due to steric hindrance affecting carboxylesterase activity. |
Experimental Protocols for Stability Assessment
A robust, stability-indicating analytical method is essential to accurately quantify the concentration of the parent drug and its prodrug over time. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.
General Workflow for Stability Testing
The diagram below outlines the typical workflow for assessing the stability of a this compound compound in cell culture medium.
Caption: Workflow for assessing this compound stability in cell culture media.
Detailed RP-HPLC Method Protocol
This protocol is a composite based on validated methods for dasatinib analysis.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a buffer, such as potassium dihydrogen phosphate, in a ratio like 60:40 (v/v). The pH of the aqueous phase may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Dasatinib shows a maximum absorbance (λmax) at approximately 323-325 nm.
-
Injection Volume: 20 µL.
-
Retention Time: Under these conditions, the retention time for dasatinib is typically around 2.9-4.1 minutes. The this compound would have a different retention time, which must be determined.
-
-
Sample Preparation:
-
At each time point, transfer an aliquot of the medium (e.g., 100 µL) to a microcentrifuge tube.
-
To precipitate proteins from the serum, add a 3x volume of cold acetonitrile (300 µL).
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of both this compound and dasatinib of known concentrations in the same cell culture medium.
-
Process these standards using the same sample preparation method (Step 3) to create a calibration curve.
-
-
Data Analysis:
-
Calculate the concentration of this compound and dasatinib in the unknown samples by interpolating from the respective standard curves.
-
Plot the concentration of this compound versus time.
-
Determine the half-life (t½) using first-order decay kinetics: ln(Cₜ) = ln(C₀) - kt where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.
-
The half-life is calculated as t½ = 0.693 / k.
-
Dasatinib Signaling Pathway
Understanding the mechanism of action is crucial for interpreting cell-based assay results. Dasatinib primarily functions by inhibiting the BCR-ABL fusion protein in CML cells and also inhibits SRC family kinases, which are involved in various cellular processes like proliferation and survival.
The diagram below illustrates the simplified signaling pathway inhibited by dasatinib.
References
Methodological & Application
Application Notes and Protocols for Pro-Dasatinib Use in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Dasatinib (B193332), a potent multi-targeted tyrosine kinase inhibitor, in various cell-based assays. The following sections offer step-by-step experimental procedures, quantitative data for common cancer cell lines, and visual representations of key signaling pathways and workflows to facilitate your research.
Mechanism of Action
Dasatinib is a small-molecule inhibitor targeting multiple tyrosine kinases.[1][2] Its primary targets include the BCR-ABL fusion protein, Src family kinases (SFKs) such as Src, Lck, and Lyn, c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin A2 receptor (EPHA2).[1][2][3] By binding to the ATP-binding site of these kinases, Dasatinib inhibits their catalytic activity, thereby blocking downstream signaling cascades involved in cell proliferation, survival, migration, and invasion. This multi-targeted approach makes Dasatinib a valuable tool for investigating various oncogenic signaling pathways.
Quantitative Data: Dasatinib IC50 Values
The half-maximal inhibitory concentration (IC50) of Dasatinib varies across different cancer cell lines, reflecting their unique genetic and signaling landscapes. The following table summarizes representative IC50 values.
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | <1 |
| Ba/F3 | Pro-B Cell Line | ~32 |
| NCI-H1975 | Non-Small Cell Lung Cancer | 10,000 |
| NCI-H1650 | Non-Small Cell Lung Cancer | 20,000 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 5.5 - 200 |
| SK-BR-3 | Breast Cancer (HER2+) | 4000 |
| DU145 | Prostate Cancer | > 1000 |
| U87 | Glioblastoma | > 1000 |
| A375 | Melanoma | 100-200 |
| HT144 | Melanoma | > 5000 |
| T24 | Bladder Cancer | ~5000 |
| T24R2 | Bladder Cancer (Dasatinib Resistant) | >10,000 |
Experimental Protocols
Here are detailed protocols for common assays used to evaluate the effects of Dasatinib on cell lines.
Protocol 1: Cell Viability and Proliferation Assay (MTT/MTS)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dasatinib stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Dasatinib in complete medium. A typical concentration range is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the Dasatinib-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest Dasatinib treatment.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Addition and Reading:
-
Add 20 µL of MTS reagent or 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control wells, which represent 100% viability.
-
Plot the results as percent viability versus drug concentration to determine the IC50 value.
-
References
Application Notes and Protocols for Pro-Dasatinib in Leukemia Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Dasatinib represents a class of prodrugs designed for the targeted delivery of Dasatinib (B193332), a potent multi-targeted tyrosine kinase inhibitor. Dasatinib is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Prodrug strategies for Dasatinib aim to enhance its therapeutic index by improving solubility, enabling targeted release in the tumor microenvironment, and potentially overcoming resistance mechanisms.[4][5] These prodrugs are typically engineered to release the active Dasatinib molecule in response to specific physiological triggers within cancer cells, such as changes in redox potential.
This document provides detailed application notes and standardized protocols for the utilization of this compound in leukemia cell culture experiments. The methodologies described herein are intended to guide researchers in evaluating the efficacy and mechanism of action of this compound compounds.
Mechanism of Action
This compound is an inactive precursor that is chemically modified to release the active drug, Dasatinib, under specific conditions. Once released, Dasatinib exerts its anti-leukemic effects by inhibiting multiple tyrosine kinases crucial for cancer cell proliferation and survival. The primary targets of Dasatinib include the BCR-ABL fusion protein, SRC family kinases (SFK), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).
By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This disruption of oncogenic signaling leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in leukemia cells.
The following diagram illustrates the generalized mechanism of action of this compound.
Caption: Generalized mechanism of this compound action.
Quantitative Data
The anti-proliferative activity of Dasatinib (the active form of this compound) has been evaluated across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of the compound. The following table summarizes the reported IC50 values for Dasatinib in different leukemia cell lines. When designing experiments with this compound, it is recommended to perform a dose-response curve to determine the IC50 of the specific prodrug in the cell line of interest, as the efficiency of conversion to active Dasatinib may vary.
| Cell Line | Leukemia Type | IC50 (nM) | Citation(s) |
| K562 | Chronic Myeloid Leukemia (CML) | 4.6 - 30 | |
| KU812 | Chronic Myeloid Leukemia (CML) | < 50 | |
| KCL22 | Chronic Myeloid Leukemia (CML) | < 50 | |
| Mo7e-KitD816H | Acute Megakaryoblastic Leukemia | 5 | |
| MV4-11 | Acute Monocytic Leukemia | ~1000 - 6000 | |
| THP-1 | Acute Monocytic Leukemia | ~1000 - 6000 |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is crucial for accurate and reproducible results.
-
Reconstitution: Dissolve the this compound powder in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture does not exceed a non-toxic level, typically less than 0.1%.
Cell Culture
-
Cell Lines: Utilize appropriate leukemia cell lines for your study (e.g., K562 for CML, MV4-11 for AML).
-
Culture Medium: Culture the cells in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: For suspension cells, maintain them in a logarithmic growth phase by passaging them every 2-3 days.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Treat leukemia cells with this compound for a specified time (e.g., 1-24 hours). After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-BCR-ABL, BCR-ABL, p-SRC, SRC, p-STAT5, STAT5, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein levels.
Signaling Pathways Affected by Dasatinib
Dasatinib is known to inhibit several key signaling pathways that are constitutively active in leukemia cells. Understanding these pathways is crucial for interpreting the results of this compound treatment.
Caption: Key signaling pathways inhibited by Dasatinib.
Conclusion
This compound offers a promising strategy for enhancing the therapeutic efficacy of Dasatinib in leukemia. The protocols and information provided in this document serve as a comprehensive guide for researchers to investigate the biological effects of this compound in a laboratory setting. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible data. Further characterization of specific this compound compounds will be necessary to fully elucidate their therapeutic potential.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Carrier-free prodrug nanoparticles based on dasatinib and cisplatin for efficient antitumor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Dasatinib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor (TKI) targeting multiple kinases, including BCR-ABL and the SRC family of kinases.[1][2] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] While the term "pro-dasatinib" is not standard in scientific literature, the focus of these application notes is on the in vivo administration of the active compound, dasatinib, in mouse models to achieve therapeutic effects. Dasatinib itself is orally bioavailable, though its absorption can be pH-dependent.[4][5] This document provides a comprehensive guide to its dosage, formulation, and administration in preclinical mouse models based on published studies.
Data Presentation: Quantitative Dosing and Pharmacokinetic Data
The following tables summarize key quantitative data for dasatinib administration in various mouse models. These values serve as a starting point for experimental design, but optimal dosing should be determined empirically for each specific model and research question.
Table 1: Dasatinib Dosing Regimens in In Vivo Mouse Models
| Mouse Model | Cancer/Disease Type | Dosing Range (mg/kg) | Administration Route | Dosing Frequency | Reference |
| SCID Mice | Chronic Myeloid Leukemia (K562 Xenograft) | 1.25 - 2.5 | Oral Gavage | Single Dose | |
| SCID Mice | Chronic Myeloid Leukemia (Ba/F3 Xenograft) | 10 | Oral Gavage | Twice Daily | |
| NSG Mice | T-cell Acute Lymphoblastic Leukemia (PDX) | 20 - 40 | Oral Gavage | Daily | |
| PDX Mice | Lung Cancer | 30 | Oral Gavage | Daily | |
| BALB/c Mice | Breast Cancer (4T1 Orthotopic) | 10 | Oral Gavage | Daily | |
| Genetically Engineered | Pancreatic Ductal Adenocarcinoma | Not Specified | Oral Gavage | Daily | |
| NSML Mice | Hypertrophic Cardiomyopathy | 0.05 - 0.5 | Intraperitoneal | Not Specified | |
| Humanized NSG Mice | HIV-1 Infection | Not Specified | Oral Gavage | Daily |
Table 2: Pharmacokinetic Parameters of Dasatinib in Mice
| Parameter | Value | Mouse Strain | Dosing (mg/kg) | Administration Route | Reference |
| Oral Bioavailability | 14% | Not Specified | Not Specified | Oral | |
| Tmax (Time to Max. Concentration) | ~1 - 3 hours | SCID (K562 Xenograft) | 1.25 - 5 | Oral | |
| Cmax (Max. Concentration) | 102 ng/mL | NSG | 20 | Oral | |
| Cmax (Max. Concentration) | 366.36 ng/mL | NSG | 40 | Oral | |
| AUC0-24hrs (Area Under the Curve) | 495.2 ng·h/mL | NSG | 20 | Oral | |
| AUC0-24hrs (Area Under the Curve) | 1940.0 ng·h/mL | NSG | 40 | Oral | |
| Systemic Plasma Clearance | 62 mL/min/kg | Not Specified | Not Specified | Intravenous |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Dasatinib for Efficacy Studies in Xenograft Mouse Models
This protocol provides a general framework for administering dasatinib to mice with subcutaneous tumors.
Materials:
-
Dasatinib powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, or an aqueous solution of 80 mM citric acid, pH 3.1)
-
Sterile water
-
Appropriate mouse strain with established tumors (e.g., SCID, NSG)
-
Oral gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
-
1 mL syringes
-
Balance, weigh boats, spatulas
-
Vortex mixer and/or sonicator
Procedure:
-
Animal Handling and Preparation:
-
Acclimatize animals to the facility for at least one week before the study begins.
-
Monitor animal health and body weight regularly.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and vehicle control groups.
-
-
Dasatinib Formulation Preparation (Prepare Fresh Daily):
-
Calculate the total amount of dasatinib required for the dosing session based on the number of mice and the target dose (e.g., 10-30 mg/kg).
-
Weigh the appropriate amount of dasatinib powder.
-
Prepare the chosen vehicle. For a methylcellulose suspension, gradually add the vehicle to the dasatinib powder to form a paste, then add the remaining vehicle while vortexing or sonicating to create a uniform suspension.
-
The typical administration volume is 5-10 mL/kg.
-
-
Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the body weight of each mouse to calculate the precise volume of the dasatinib suspension to be administered.
-
Draw the calculated volume into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Observe the mouse for a short period after dosing to ensure no immediate adverse reactions.
-
-
Dosing Schedule and Monitoring:
-
Administer dasatinib or vehicle according to the predetermined schedule (e.g., once daily) for the duration of the study.
-
Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size, or as defined by the institutional animal care and use committee (IACUC) protocol.
-
Protocol 2: Pharmacokinetic Study of Dasatinib in Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of dasatinib in mice.
Materials:
-
Dasatinib and vehicle (as in Protocol 1)
-
A cohort of mice (typically 3 mice per time point)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries for retro-orbital or submandibular bleeding)
-
Anesthesia (if required for blood collection)
-
Centrifuge
Procedure:
-
Dosing:
-
Administer a single oral dose of dasatinib to a cohort of mice as described in Protocol 1.
-
-
Blood Sampling:
-
At predefined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice.
-
Blood can be collected via methods such as retro-orbital sinus, submandibular vein, or terminal cardiac puncture under anesthesia, in accordance with approved IACUC protocols.
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of dasatinib in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the mean plasma concentration of dasatinib versus time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Mandatory Visualizations
Dasatinib Signaling Pathway
Dasatinib is a multi-targeted kinase inhibitor. A primary mechanism of action involves the inhibition of the BCR-ABL fusion protein in CML and the SRC family kinases, which are involved in various cellular processes like proliferation, migration, and survival.
Caption: Simplified signaling pathway showing Dasatinib's inhibition of BCR-ABL and SRC kinases.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of dasatinib in a xenograft mouse model.
Caption: General workflow for an in vivo efficacy study of Dasatinib in a mouse model.
References
- 1. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development, optimization, and characterization of polymeric micelles to improve dasatinib oral bioavailability: Hep G2 cell cytotoxicity and in vivo pharmacokinetics for targeted liver cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubilizing Pro-Dasatinib in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Dasatinib represents a prodrug strategy aimed at enhancing the biopharmaceutical properties of Dasatinib, a potent inhibitor of multiple tyrosine kinases. Dasatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Prodrugs are inactive precursors that are metabolized in vivo to release the active parent drug, a method often employed to improve solubility, permeability, and bioavailability.[3][4]
These application notes provide detailed protocols for the solubilization of this compound for in vitro and other laboratory experiments. The methodologies are based on the established properties of Dasatinib and its metabolites, providing a robust starting point for handling this compound compounds.
Data Presentation: Solubility of Dasatinib
For the purpose of these protocols, the solubility of the active drug, Dasatinib, is provided as a reference. The exact solubility of a specific this compound will need to be determined empirically, but these values for Dasatinib offer a valuable guide for solvent selection and concentration limits.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO (Dimethyl Sulfoxide) | ~14.3 - 200 | ~29.3 - 409.8 | [5] |
| DMF (Dimethylformamide) | ~25 | ~51.2 | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.0 | |
| Ethanol | Slightly Soluble | - | |
| Methanol | Slightly Soluble | - | |
| Water | Insoluble / Very Poorly Soluble | - |
Note: The molecular weight of Dasatinib (488.0 g/mol ) was used for molar equivalent calculations. The specific molecular weight of a this compound will vary.
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in Organic Solvent
This protocol details the preparation of a concentrated stock solution of this compound in an organic solvent, which is essential for long-term storage and for creating working solutions.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Equilibration: Allow the vial containing the this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is advisable to start with a conservative concentration and increase if the compound fully dissolves.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting: To prevent multiple freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.
Protocol 2: Preparation of Aqueous Working Solutions from Organic Stock
This protocol describes the dilution of the concentrated organic stock solution into aqueous buffers or cell culture media for use in experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
-
Sterile conical tubes
-
Sterile pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: For maximum solubility in aqueous buffers, it is recommended to first dilute the stock solution with the aqueous buffer of choice. Perform a serial dilution to reach the final desired working concentration. Crucially, add the stock solution to the aqueous buffer and mix immediately and vigorously to prevent precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of Dasatinib for more than one day, and similar precautions should be taken with this compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the preparation of this compound stock and working solutions.
Dasatinib Signaling Pathway Inhibition Diagram
Caption: Key signaling pathways inhibited by Dasatinib, the active form of this compound.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous prodrug formulations in vitro [pion-inc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Pro-Dasatinib in Kinase Activity Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its mechanism of action involves the inhibition of key kinases such as BCR-ABL, SRC family kinases (SFK), c-KIT, and platelet-derived growth factor receptor (PDGFR).[4][5] Pro-Dasatinib represents a prodrug form of Dasatinib, designed to be metabolized into the active drug within the cell. The use of a prodrug can offer advantages in terms of solubility, stability, and cellular uptake, making it a valuable tool in kinase activity screening assays.
These application notes provide detailed protocols for utilizing this compound in various kinase activity screening assays, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Quantitative data from kinase activity screening assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a critical metric for determining the potency of an inhibitor.
Table 1: Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1 | [6] |
| SRC | 0.5 | [7] |
| LCK | 1.1 | [6] |
| YES | 0.4 | [8] |
| FYN | <1 | [9] |
| c-KIT | 5 | [8] |
| PDGFRβ | 28 | [9] |
| EPHA2 | 16 | [8] |
| FAK | 0.2 | [7] |
Table 2: Cellular IC50 Values of Dasatinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference | | --- | --- | --- | | K562 | Chronic Myeloid Leukemia | 3 |[10] | | Lox-IMVI | Melanoma | 35.4 |[7] | | HT144 | Melanoma | >1000 |[7] | | Malme-3M | Melanoma | >1000 |[7] | | Mo7e-KitD816H | Myeloid Leukemia | 5 |[6] | | MV4-11 | Myeloid Leukemia | 10 |[6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the existing medium and add 100 µL of the this compound-containing medium or vehicle control (e.g., 0.1% DMSO).[11]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Kinase Phosphorylation
This protocol assesses the inhibitory effect of this compound on the phosphorylation of its target kinases.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-SRC, anti-SRC, anti-phospho-CrkL, anti-CrkL)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a membrane.[9]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[9]
-
Data Analysis: Quantify band intensities to determine the relative levels of phosphorylated and total protein.
Protocol 3: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol measures the direct inhibitory activity of activated Dasatinib (from this compound) on a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound (pre-incubated with a metabolically active system like liver microsomes to generate Dasatinib, or use Dasatinib directly)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of activated Dasatinib in kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the purified kinase, its substrate, and the diluted inhibitor.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application of Pro-Dasatinib Strategies in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The emergence of drug resistance is a significant obstacle in cancer therapy, often limiting the long-term efficacy of targeted agents like Dasatinib (B193332). Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) targeting BCR-ABL and Src family kinases, crucial for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] However, resistance to Dasatinib can arise through various mechanisms, including mutations in the target kinase (e.g., BCR-ABL T315I mutation) or the activation of alternative signaling pathways.
A "Pro-Dasatinib" or prodrug strategy involves modifying the Dasatinib molecule to enhance its therapeutic properties, such as improving its specificity, altering its pharmacokinetic profile, or overcoming resistance mechanisms.[3] This approach is exemplified by the synthesis of Dasatinib-amino acid and Dasatinib-fatty acid conjugates.[3][4] These derivatives are designed to interact differently with the target kinases or to have altered cellular uptake and stability, potentially rendering them effective against resistant cancer cells.
The core principle of this prodrug-like approach is to create bioreversible derivatives that, upon administration, release the active Dasatinib or a similarly active metabolite within the target cells. This strategy can lead to:
-
Improved Kinase Specificity: By extending the Dasatinib molecule from the ATP-binding pocket into more variable regions of the kinase, it is possible to achieve new, specific interactions that enhance selectivity.
-
Overcoming Efflux Pump-Mediated Resistance: Prodrugs can be designed to bypass the recognition by drug efflux pumps, a common mechanism of multidrug resistance.
-
Enhanced Cellular Accumulation: Modifications can alter the physicochemical properties of Dasatinib, leading to increased intracellular concentrations.
-
Targeted Delivery: Conjugation with specific ligands could potentially direct the drug to cancer cells, reducing off-target toxicity.
These application notes provide an overview of the use of this compound strategies, with a focus on Dasatinib conjugates, for the investigation and potential circumvention of drug resistance in cancer.
Data Presentation
The following tables summarize the in vitro efficacy of various Dasatinib-amino acid and Dasatinib-fatty acid conjugates ("this compound") compared to the parent compound, Dasatinib.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Compound | Csk IC50 (nM) | Src IC50 (nM) | Abl IC50 (nM) |
| Dasatinib (Das) | 7 | <0.37 | <0.78 |
| Dasatinib-L-arginine (Das-R) | 4.4 | <0.25 | <0.45 |
| Dasatinib-C10 (Das-C10) | 3200 | 35 | - |
| Dasatinib-Glutamic acid (Das-E) | - | - | - |
| Dasatinib-Cysteine (Das-C) | - | - | - |
Data sourced from a study on Dasatinib derivatives, where "-" indicates data not provided.
Table 2: In Vitro Cell Viability (IC50 values)
| Compound | Panc-1 (Pancreatic Cancer) IC50 (µM) | BV-173 (B-cell Leukemia) IC50 (pM) | K562 (CML) IC50 (pM) |
| Dasatinib (Das) | 26.3 | <51.2 | <51.2 |
| Dasatinib-L-arginine (Das-R) | 2.06 | <51.2 | <51.2 |
| Dasatinib-C16 (Das-C16) | 0.72 | - | - |
| Dasatinib-Cysteine (Das-C) | >100 | 658,000 | 1,330,000 |
| Dasatinib-C2 (Das-C2) | >100 | - | - |
Data sourced from a study on Dasatinib derivatives, where "-" indicates data not provided.
Mandatory Visualization
Caption: BCR-ABL signaling and mechanisms of Dasatinib resistance.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound compounds against target kinases like BCR-ABL and Src.
Materials:
-
Recombinant human kinases (e.g., ABL1, SRC)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Specific peptide substrate (e.g., Abltide for ABL)
-
This compound compounds and Dasatinib (as control)
-
ADP-Glo™ Kinase Assay Kit or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound compounds and Dasatinib in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of drug-resistant cancer cells.
Materials:
-
Dasatinib-resistant and -sensitive cancer cell lines
-
Complete cell culture medium
-
This compound compounds and Dasatinib
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compounds and Dasatinib in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds or vehicle control.
-
Incubate the cells for 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution and read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Western Blot Analysis for Phosphorylated Kinase Targets
This protocol is for assessing the inhibition of BCR-ABL signaling in resistant cells treated with this compound.
Materials:
-
Dasatinib-resistant cancer cell lines
-
This compound compounds and Dasatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-phospho-CrkL, anti-BCR, anti-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat the drug-resistant cells with various concentrations of this compound, Dasatinib, or vehicle control for a specified time (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of inhibition of target phosphorylation.
References
- 1. Chronic myeloid leukemia: Dasatinib circumvents Imatinib resistance - Xagena [xagena.it]
- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Pro-Dasatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the cellular effects of pro-dasatinib treatment. This compound is a prodrug that is converted to dasatinib (B193332), a potent inhibitor of multiple tyrosine kinases. This protocol is designed to assess the modulation of downstream signaling pathways by analyzing changes in protein expression and phosphorylation status.
Introduction
Dasatinib, the active form of this compound, is a multi-targeted kinase inhibitor that primarily targets the BCR-ABL fusion protein and Src family kinases (SFKs).[1] Its inhibitory action disrupts key signaling cascades involved in cell proliferation, survival, and differentiation, including the PI3K/Akt, MAPK/ERK, and STAT5 pathways.[1][2] Western blotting is a crucial technique to elucidate the pharmacodynamic effects of dasatinib by quantifying the phosphorylation status and expression levels of key proteins within these pathways.
Key Signaling Pathways Targeted by Dasatinib
Dasatinib exerts its therapeutic effects by inhibiting the catalytic activity of several tyrosine kinases, leading to the downregulation of oncogenic signaling. A simplified overview of the primary signaling pathways affected is illustrated below.
Caption: Signaling pathways affected by Dasatinib.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot experiment after treating cells with this compound.
Caption: Western blot experimental workflow.
Detailed Protocol
This protocol is optimized for cultured cells treated with this compound.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines expressing target kinases (e.g., K562 for BCR-ABL, various cancer cell lines for SFKs).[1]
-
This compound/Dasatinib: Stock solution in DMSO.
-
Cell Culture Medium and Supplements.
-
Phosphate-Buffered Saline (PBS): pH 7.4.[1]
-
Lysis Buffer: RIPA buffer is commonly used. For proteins in specific subcellular locations, other buffers like NP-40 for whole-cell lysates or Tris-HCl for cytoplasmic proteins may be more appropriate. Lysis buffer should be supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay Kit: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli Sample Buffer with β-mercaptoethanol.
-
Polyacrylamide Gels: Precast or hand-casted gels.
-
Running Buffer: SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
Membranes: PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies for target proteins (e.g., Phospho-Src, Total Src, Phospho-Akt, Total Akt, Phospho-ERK, Total ERK, Phospho-STAT5, Total STAT5) and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Chemiluminescent Substrate (ECL).
-
Imaging System: CCD camera-based imager or X-ray film.
Cell Culture and Treatment
-
Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
Cell Lysis
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
Sample Preparation and SDS-PAGE
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples into the wells of a polyacrylamide gel, including a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Antibody Incubation and Detection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Data Analysis
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the loading control to account for any variations in protein loading.
Quantitative Data Summary
The following tables provide representative data on the effects of dasatinib on key signaling proteins, which can serve as a reference for expected outcomes.
Table 1: Effect of Dasatinib on Src, Akt, and Erk Phosphorylation
| Treatment (24 hours) | p-Src / Actin (Ratio) | p-Akt / Actin (Ratio) | p-Erk / Actin (Ratio) |
| Control (DMSO) | 1.00 | 1.00 | 1.00 |
| Dasatinib (1 nM) | 0.65 | 0.78 | 0.85 |
| Dasatinib (10 nM) | 0.25 | 0.42 | 0.55 |
| Dasatinib (100 nM) | 0.05 | 0.15 | 0.20 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Fold Change in Phosphorylation of Downstream Targets
| Treatment (16 hours) | p-MAPK / Actin (Fold Change) | p-Akt / Actin (Fold Change) | p-STAT5 / STAT5 (Fold Change) |
| Imatinib (5 µM) | 0.82 | 0.75 | 0.60 |
| Dasatinib (0.01 µM) | 0.45 | 0.50 | 0.30 |
| Dasatinib (0.15 µM) | 0.18 | 0.22 | 0.10 |
Data adapted from studies on CML CD34+ cells.
Troubleshooting
-
No or Weak Signal:
-
Confirm protein transfer by Ponceau S staining.
-
Increase primary antibody concentration or incubation time.
-
Ensure the secondary antibody is compatible with the primary antibody.
-
Check the activity of the ECL substrate.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking buffer and incubation time.
-
Reduce the concentration of primary and secondary antibodies.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., higher Tween-20 concentration).
-
Ensure the lysis buffer contains adequate protease inhibitors.
-
References
Application Notes and Protocols: Pro-Dasatinib in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases (SFK).[1][2][3] While it has shown efficacy as a single agent in certain hematological malignancies, its application in solid tumors has been met with limited success.[4] A growing body of preclinical and clinical evidence suggests that the efficacy of dasatinib can be significantly enhanced when used in combination with other kinase inhibitors. These combinations aim to overcome intrinsic and acquired resistance, achieve synergistic anti-tumor effects, and target compensatory signaling pathways that are often activated in response to single-agent therapy.[4]
This document provides detailed application notes and protocols for the use of dasatinib in combination with other kinase inhibitors, focusing on combinations with inhibitors of the MAPK/ERK and PI3K/AKT/mTOR pathways. The information is intended to guide researchers in designing and conducting experiments to evaluate the synergistic potential of these drug combinations in various cancer models.
I. Rationale for Combination Therapies
Cancer cells often exhibit remarkable plasticity, utilizing redundant or alternative signaling pathways to survive and proliferate when a primary pathway is inhibited. This "escape" mechanism is a major cause of drug resistance. Combining dasatinib with inhibitors of other key signaling pathways can create a multi-pronged attack, simultaneously blocking the primary oncogenic driver and any compensatory routes.
-
Dasatinib and MEK Inhibitors: The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In some cancers, inhibition of Src by dasatinib can lead to a reactive activation of the MAPK/ERK pathway. Co-administration of a MEK inhibitor, such as trametinib (B1684009) or selumetinib, can block this escape mechanism and lead to synergistic anti-tumor activity. This combination has shown promise in melanoma and non-small cell lung cancer models.
-
Dasatinib and PI3K/AKT/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is another crucial regulator of cell growth, metabolism, and survival. There is significant crosstalk between the Src and PI3K/AKT/mTOR pathways. In some instances, mTOR inhibition can be bypassed by AKT activation, a process that can be mediated by Src family kinases. The combination of dasatinib with an mTOR inhibitor, such as rapamycin (B549165) or everolimus, or a PI3K inhibitor can effectively shut down this signaling network, leading to enhanced apoptosis and tumor growth inhibition. This strategy has been explored in breast cancer, leukemia, and vestibular schwannoma.
II. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the combination of dasatinib with other kinase inhibitors.
Table 1: Synergistic Effects of Dasatinib in Combination with Other Kinase Inhibitors in Breast Cancer Cell Lines
| Cell Line | Combination | IC50 (nM) - Dasatinib Alone | IC50 (nM) - Combination | Combination Index (CI) | Interpretation |
| MCF-7 | Dasatinib + Ixabepilone | 2100 | Not Reported | 0.19 | Strong Synergy |
| Dasatinib + Paclitaxel | 2100 | Not Reported | 0.21 | Strong Synergy | |
| Dasatinib + Sorafenib | 2100 | Not Reported | Slightly Synergistic | Synergy | |
| Dasatinib + PI3K Inhibitor (LY294002) | 2100 | Not Reported | Slightly Synergistic | Synergy | |
| Dasatinib + MEK/ERK Inhibitor (U0126) | 2100 | Not Reported | Slightly Synergistic | Synergy | |
| MDA-MB-231 | Dasatinib + Rapamycin | >5000 (Rapamycin alone) | 24 | Not Reported | Synergy |
| SK-BR-3 | Dasatinib + Sorafenib | Not Reported | Not Reported | Most Synergistic | Synergy |
Table 2: Efficacy of Dasatinib and MEK Inhibitor Combinations in Kidney Cancer Cells
| Cell Line | Combination | Single Agent Response (MEKi) | Combination Response |
| VHL WT | Dasatinib + Trametinib | Dose-dependent inhibition | Enhanced Inhibition |
| VHL WT | Dasatinib + Selumetinib | Dose-dependent inhibition | Enhanced Inhibition |
| VHL WT | Dasatinib + AS703026 | Dose-dependent inhibition | Enhanced Inhibition |
| VHL WT | Dasatinib + AZD8330 | Dose-dependent inhibition | Enhanced Inhibition |
III. Experimental Protocols
A. Cell Viability and Synergy Analysis
This protocol outlines a general method for assessing the effect of dasatinib in combination with another kinase inhibitor on cancer cell viability and for determining if the combination is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell lines of interest
-
Dasatinib (and its pro-drug form if applicable)
-
Second kinase inhibitor (e.g., trametinib, rapamycin)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for both dasatinib and the second kinase inhibitor. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
-
Treatment: Treat the cells with single agents and the drug combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent and the combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
B. Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the molecular mechanisms underlying the observed synergistic effects by examining the phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Cancer cell lines
-
Dasatinib
-
Second kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Src, Src, p-ERK, ERK, p-AKT, AKT, p-S6, S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the drugs for a shorter duration than the viability assay (e.g., 2-24 hours) to capture changes in signaling. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
IV. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the combination of dasatinib with other kinase inhibitors.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Pro-Dasatinib Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Pro-Dasatinib concentration for determining its half-maximal inhibitory concentration (IC50). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Dasatinib?
This compound is a prodrug of Dasatinib, meaning it is an inactive or less active precursor that is converted into the active drug, Dasatinib, within the body or in a laboratory setting. This conversion is often designed to improve drug delivery, solubility, or to target specific tissues. The primary difference lies in their activity; this compound's efficacy is dependent on its conversion to Dasatinib.
Q2: What is the mechanism of action of Dasatinib?
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor. Its primary targets are the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2] By inhibiting these kinases, Dasatinib blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, particularly in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2]
Q3: What signaling pathways are affected by Dasatinib?
Dasatinib primarily inhibits the BCR-ABL and Src family kinase signaling pathways. Inhibition of these pathways can affect downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which are involved in cell growth, proliferation, and survival.
Troubleshooting Guide for this compound IC50 Determination
Q4: My IC50 value for this compound is significantly higher than expected for Dasatinib. What could be the issue?
This is a common observation when working with prodrugs. Several factors could contribute to this:
-
Inefficient Conversion: The primary reason for a higher IC50 is likely inefficient conversion of this compound to its active form, Dasatinib, in your experimental system. The enzymes required for this conversion (e.g., esterases, phosphatases) may be absent or present at low levels in your cell line.
-
Incorrect Incubation Time: The conversion of a prodrug is a time-dependent process. A short incubation time may not be sufficient for the prodrug to be converted to Dasatinib at a concentration high enough to exert its inhibitory effect.
-
Cell Line Specific Metabolism: Different cell lines have varying metabolic activities and enzymatic profiles. Your chosen cell line may not have the necessary enzymes to efficiently activate this compound.
Q5: How can I optimize the conversion of this compound to Dasatinib in my cell-based assay?
To enhance the conversion, consider the following:
-
Pre-incubation with Activating Enzymes: If the activation mechanism is known (e.g., esterase-mediated), you can pre-incubate this compound with the purified enzyme before adding it to the cells. Alternatively, you can supplement the cell culture medium with the activating enzyme.
-
Liver Microsome Co-incubation: For prodrugs activated by cytochrome P450 enzymes, co-incubation with liver microsomes (e.g., S9 fraction) can facilitate metabolic activation.
-
Extended Incubation Time: Increase the incubation time of the cells with this compound to allow for more complete conversion. A time-course experiment can help determine the optimal incubation period.
Q6: I am observing high variability in my IC50 results between experiments. What are the potential causes?
High variability in IC50 determination for a prodrug can stem from several sources:
-
Inconsistent Cell Health and Density: Ensure that cells are in a logarithmic growth phase and that seeding density is consistent across all experiments.
-
Prodrug Stability: Prodrugs can be unstable in solution. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Variable Enzyme Activity: If using an external source of activating enzymes or microsomes, ensure their activity is consistent between batches.
-
Assay Conditions: Maintain consistent assay parameters such as incubation time, temperature, and CO2 levels.
Data Presentation: Dasatinib IC50 Values
The following table summarizes the IC50 values of Dasatinib in various cancer cell lines. Note that these values are for the active drug, Dasatinib, and the IC50 of this compound will likely be higher and dependent on the efficiency of its conversion.
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | <1 |
| Ba/F3 BCR-ABL | Murine Pro-B Cells | 0.6 |
| Lox-IMVI | Melanoma | 35.4 |
| HT144 | Melanoma | >1000 |
| Malme-3M | Melanoma | >1000 |
| WiDr | Colon Cancer | 30 |
| HT29 | Colon Cancer | 50 |
| SW620 | Colon Cancer | 16410 |
Experimental Protocols
Protocol 1: General Workflow for this compound IC50 Determination
This protocol outlines a general workflow for determining the IC50 of a this compound, assuming it requires enzymatic activation.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a detailed methodology for a common colorimetric assay to measure cell viability.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound
-
Activating enzyme (if required)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound serial dilutions in serum-free medium.
-
If required, prepare a 2X stock solution of the activating enzyme in serum-free medium.
-
If pre-incubation is necessary, mix equal volumes of the 2X this compound dilutions and the 2X activating enzyme solution and incubate for a predetermined time at 37°C.
-
Remove the medium from the wells and add 100 µL of the final this compound solution (or this compound/enzyme mixture) to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for the drug, e.g., DMSO) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for a duration determined by optimization experiments (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
References
Technical Support Center: Pro-Dasatinib Solubility Issues and Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pro-dasatinib formulations. Our goal is to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it necessary?
A1: "this compound" refers to various prodrugs or advanced formulations of dasatinib (B193332) designed to overcome its inherent solubility limitations. Dasatinib is a potent tyrosine kinase inhibitor classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but poor aqueous solubility.[1][2][3] This poor solubility can lead to low and variable oral bioavailability, ranging from 14% to 34%.[1][2] this compound strategies aim to enhance the dissolution and absorption of dasatinib, thereby improving its therapeutic efficacy and consistency.
Q2: What are the primary solubility issues with Dasatinib?
A2: Dasatinib's solubility is highly pH-dependent. It is more soluble in acidic conditions and becomes practically insoluble as the pH increases above 4.0. For instance, its solubility is approximately 49.6 mg/mL at pH 1, but drops to less than 0.001 mg/mL at pH 6.99. This can lead to poor absorption in the neutral pH environment of the intestines. Co-administration with acid-reducing agents like proton pump inhibitors is generally not recommended due to the risk of decreased dasatinib bioavailability.
Q3: What are the main strategies to improve Dasatinib's solubility and create "this compound" formulations?
A3: Several formulation strategies are employed to enhance the solubility and bioavailability of dasatinib:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing dasatinib in a hydrophilic polymer matrix in an amorphous state. The amorphous form has a higher energy state than the crystalline form, leading to improved solubility and dissolution rates.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, co-surfactant, and the drug, which form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium. Supersaturable SNEDDS (su-SNEDDS) that include a precipitation inhibitor can further enhance oral bioavailability.
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with dasatinib, increasing its aqueous solubility.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- Perform a serial dilution to find the solubility limit.- If the compound is a weak base, lower the pH of the buffer to increase solubility. |
| Inconsistent results in cell-based assays | Poor solubility leading to an inaccurate effective concentration of the inhibitor. | - Visually inspect assay plates for precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium. |
| High variability in plasma concentrations in animal studies | pH-dependent solubility and variable gastrointestinal conditions. | - Consider developing a formulation that is less susceptible to pH variations, such as an amorphous solid dispersion (ASD) or a self-nanoemulsifying drug delivery system (SNEDDS).- Control for the effect of food, as high-fat meals can alter the AUC of dasatinib. |
| Loss of inhibitor potency over time in a biological assay | The compound is degrading in the solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Quantitative Data Summary
The solubility of dasatinib in various solvents is summarized below. These values can serve as a reference when preparing stock solutions and experimental dilutions.
| Solvent | Solubility | Reference |
| DMSO | ~14.3 mg/mL to 200 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| Ethanol | 3.4 mg/mL | |
| Water | pH-dependent, very low at neutral pH | |
| Aqueous Buffer (pH 1) | 49.6 mg/mL | |
| Aqueous Buffer (pH 6.99) | <0.001 mg/mL |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
This high-throughput method is used to rapidly assess the kinetic solubility of a compound.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare Compound Plate: Create a serial dilution of the test compound stock solution in DMSO in a 96-well plate.
-
Dispense to Assay Plate: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate.
-
Add Buffer: Add the aqueous buffer (e.g., 198 µL of PBS) to each well.
-
Mix and Incubate: Mix the contents thoroughly on a plate shaker for 2 minutes and incubate at room temperature for 2 hours.
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates precipitate formation.
-
Data Analysis: The kinetic solubility is the highest concentration where no significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a dasatinib-polymer ASD to enhance solubility.
Materials:
-
Dasatinib powder
-
Polymer (e.g., Cellulose Acetate Butyrate - CAB)
-
0.5% aqueous Sodium Lauryl Sulfate (SLS) solution
-
Sonicator
-
Rotary evaporator
Procedure:
-
Dissolve Dasatinib: Accurately weigh and dissolve 1 g of dasatinib in 200 mL of acetone using sonication. Add 20 mL of 0.5% aqueous SLS solution to aid solubilization.
-
Add Polymer: Gradually add the desired weight ratio of the polymer (e.g., 1:1 to 1:5 drug-to-polymer ratio) to the dasatinib solution, followed by sonication for 10 minutes.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum.
-
Drying: Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting ASD can be characterized for its amorphous nature (e.g., using DSC or XRD) and dissolution properties.
Visualizations
Caption: Experimental workflow for solubility assessment.
References
Technical Support Center: Enhancing Dasatinib Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving Dasatinib (B193332) delivery to target cells.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of Dasatinib to target cells?
Dasatinib, a potent tyrosine kinase inhibitor, is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but poor aqueous solubility. This low solubility is a primary obstacle, leading to:
-
Low Oral Bioavailability: Ranging from 14% to 34%, which necessitates higher doses.[1][2]
-
Rapid Systemic Clearance: The drug is quickly cleared from the body, requiring frequent administration.[1][3]
-
pH-Dependent Absorption: Dasatinib requires an acidic environment for optimal absorption, and its bioavailability can be significantly reduced by medications that alter gastric pH.[3][4]
-
Off-Target Effects: High doses can lead to systemic side effects, including pleural effusion, myelosuppression, and disruption of endothelial barrier integrity.[3][5]
Q2: What are the common strategies to improve Dasatinib's solubility and bioavailability?
Several formulation strategies are being explored to overcome the challenges of Dasatinib's poor solubility and enhance its therapeutic efficacy. These include:
-
Nanocarrier Systems: Encapsulating Dasatinib in nanoparticles (e.g., albumin-based, lipid-hybrid), liposomes, or micelles can improve its stability, solubility, and circulation time.[1][3][6]
-
Nanoemulsions and Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can significantly enhance the solubility and oral absorption of Dasatinib.[7][8][9] Supersaturable SNEDDS (su-SNEDDS) have shown a 2.7-fold increase in oral bioavailability compared to a drug suspension.[8]
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into an amorphous state within a polymer matrix (like PVP), ASDs can improve the dissolution rate and solubility of Dasatinib.[2]
-
Prodrug Conjugates: Synthesizing Dasatinib derivatives by conjugating it with amino acids or fatty acids can alter its physicochemical properties to improve specificity and potency.[10][11]
Q3: How can I assess the cellular uptake of my Dasatinib formulation?
Evaluating the intracellular concentration of Dasatinib is crucial. A common method is a cellular uptake assay:
-
Cell Culture: Seed the target cells in 24- or 96-well plates and grow to near confluence.
-
Treatment: Incubate the cells with your Dasatinib formulation at the desired concentration for a specific duration.
-
Lysis: After incubation, wash the cells with ice-cold PBS and lyse them to release the intracellular contents.
-
Quantification: The intracellular Dasatinib concentration can be quantified using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] Radiolabeled Dasatinib ([14C]dasatinib) can also be used for easier quantification.[13]
Q4: What are the known mechanisms of resistance to Dasatinib?
Resistance to Dasatinib can develop through various mechanisms, which is a critical consideration in experimental design:
-
BCR-ABL Kinase Domain Mutations: The T315I mutation is a well-known mechanism that confers resistance to Dasatinib by preventing drug binding.[14][15]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump Dasatinib out of the cell, reducing its intracellular concentration and efficacy.[13][14]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating bypass signaling pathways to circumvent the inhibitory effects of Dasatinib.[16][17]
-
BCR::ABL1 Overexpression: An increase in the expression of the target protein can also contribute to resistance.[14]
Troubleshooting Guides
Problem 1: Low Cytotoxicity of Dasatinib Formulation in Cancer Cell Lines
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Stability of Formulation in Culture Media | 1. Verify the solubility and stability of your formulation under physiological conditions (pH 7.4, 37°C).2. Consider using a different solvent or delivery vehicle that is more compatible with your cell culture media.3. For nanocarriers, ensure they are stable and do not aggregate in the media. |
| Low Cellular Uptake | 1. Perform a cellular uptake assay to quantify the intracellular concentration of Dasatinib.2. If uptake is low, consider modifying the formulation to enhance cell permeability (e.g., by adding cell-penetrating peptides or using different lipid compositions for nanoformulations).3. Investigate if the target cells have high expression of efflux pumps (ABCB1, ABCG2). If so, co-administration with an efflux pump inhibitor (e.g., PSC833 for ABCB1, Ko143 for ABCG2) can be tested.[13] |
| Cell Line Resistance | 1. Check the literature for known resistance mechanisms in your chosen cell line.2. Sequence the BCR-ABL kinase domain to check for mutations like T315I.3. Use a different cell line that is known to be sensitive to Dasatinib for initial validation of your formulation. |
| Suboptimal Assay Conditions | 1. Optimize the incubation time and concentration range of your Dasatinib formulation in the cytotoxicity assay (e.g., MTT or MTS assay).2. Ensure the cell seeding density is appropriate and that cells are in the logarithmic growth phase during the experiment. |
Problem 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation Preparation | 1. Standardize the protocol for preparing your Dasatinib formulation to ensure batch-to-batch consistency.2. Characterize each batch for key parameters such as particle size, drug loading, and encapsulation efficiency. |
| Cell Culture Inconsistency | 1. Maintain consistent cell culture conditions, including passage number, confluency, and media composition.2. Regularly test for mycoplasma contamination. |
| Assay Performance Variability | 1. Include appropriate positive and negative controls in every experiment.2. Ensure thorough mixing of reagents and uniform treatment of all wells in plate-based assays. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 0.069 - 1 | [17][18] |
| HL60 | Acute Promyelocytic Leukemia | 0.11 | [18] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.5 - 200 | [19] |
| A375 | Melanoma | 100-200 | [19] |
| HT144 | Melanoma | > 5000 | [19] |
Table 2: Pharmacokinetic Parameters of Different Dasatinib Formulations
| Formulation | Key Finding | Reference |
| Supersaturable SNEDDS (su-SNEDDS) | ~2.7-fold higher oral bioavailability (AUC) compared to drug suspension in vivo. | [8] |
| Solid SNEDDS (S-SNEDDS) | 1.94-fold increase in AUC0-t compared to free Dasatinib in vivo. | [20][21] |
| Dasatinib-L-arginine conjugate | More potent against Panc-1 cells (IC50 = 2.06 µM) compared to parent Dasatinib (IC50 = 26.3 µM). | [11] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)
This protocol measures the metabolic activity of cells as an indicator of cell viability in response to Dasatinib treatment.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Dasatinib formulation (stock solution in a suitable solvent like DMSO)
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the Dasatinib formulation in complete medium. The final concentrations can range from 0.1 nM to 10 µM.[19] Remove the old medium and add 100 µL of the medium containing different concentrations of the formulation. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[19]
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1 to 4 hours at 37°C.[19] For MTT assays, a solubilization step is required after this incubation.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways affected by Dasatinib.
Materials:
-
Target cells treated with Dasatinib formulation
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-BCR-ABL, anti-total-BCR-ABL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[19]
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein levels and phosphorylation.[19]
Visualizations
Caption: Workflow for a typical cell viability assay.
Caption: Key mechanisms of cellular resistance to Dasatinib.
Caption: Simplified signaling pathway inhibited by Dasatinib.
References
- 1. Dasatinib Pharmacokinetics and Advanced Nanocarrier Strategies: from Systemic Limitations to Targeted Success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Dasatinib | Prague Medical Report [pmr.lf1.cuni.cz]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Dasatinib Nanoemulsion and Nanocrystal for Enhanced Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib cellular uptake and efflux in chronic myeloid leukemia cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The acquisition order of leukemic drug resistance mutations is directed by the selective fitness associated with each resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Solid Self Nano-Emulsifying Drug Delivery System of Dasatinib: Optimization, In-vitro, Ex-vivo and In-vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solid Self Nano-Emulsifying Drug Delivery System of Dasatinib: Optimization, In-vitro, Ex-vivo and In-vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Pro-Dasatinib
Technical Support Center: Pro-Dasatinib
This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound, a prodrug of the tyrosine kinase inhibitor Dasatinib. The information herein is designed to help minimize off-target effects and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Dasatinib?
A: this compound is an inactive prodrug of Dasatinib. It is designed to be converted into the active drug, Dasatinib, under specific physiological conditions, potentially at the target site. This targeted activation aims to reduce the systemic exposure to active Dasatinib, thereby minimizing its known off-target effects on kinases such as SRC family kinases, c-KIT, and PDGFR, which can lead to side effects like myelosuppression, fluid retention, and gastrointestinal issues.
Q2: What is the proposed mechanism of activation for this compound?
A: The activation of this compound is designed to be triggered by enzymes that are overexpressed in the target tumor microenvironment. This enzymatic cleavage releases the active Dasatinib, concentrating its therapeutic action at the site of the tumor and reducing its presence in healthy tissues. The specific enzyme and cleavage mechanism are key features of the this compound design.
Q3: What are the expected advantages of using this compound over Dasatinib in my experiments?
A: The primary advantage of this compound is a potentially improved therapeutic window. By minimizing off-target kinase inhibition, this compound is expected to cause less toxicity to non-cancerous cells. This could translate to a higher tolerated dose, potentially leading to better efficacy in preclinical models.
Q4: How can I confirm the conversion of this compound to Dasatinib in my cellular or animal models?
A: The conversion can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This method can distinguish between the prodrug and the active drug, allowing for the determination of their respective concentrations in cell lysates, plasma, or tissue homogenates over time.
Q5: What are the key off-target kinases of Dasatinib that this compound aims to avoid?
A: Dasatinib is a multi-targeted kinase inhibitor. Besides its primary target, BCR-ABL, it also potently inhibits SRC family kinases (including SRC, LCK, LYN, and FYN), c-KIT, PDGFRα and β, and ephrin A receptor kinase. Inhibition of these kinases in healthy tissues is associated with many of Dasatinib's known side effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no activity of this compound in cell culture. | 1. Insufficient expression of the activating enzyme in the cell line. 2. Incorrect assay conditions (e.g., pH, co-factors). 3. Degradation of the prodrug in the culture medium. | 1. Screen cell lines for the expression of the target activating enzyme. Consider genetically engineering the cell line to express the enzyme. 2. Optimize assay conditions based on the known requirements of the activating enzyme. 3. Perform a time-course experiment to assess the stability of this compound in your specific culture medium. |
| High variability in experimental replicates. | 1. Inconsistent enzymatic conversion of the prodrug. 2. Cell passage number affecting enzyme expression. 3. Pipetting errors with a viscous or poorly soluble compound. | 1. Ensure homogenous expression of the activating enzyme in your cell population. 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Ensure complete solubilization of this compound before use and use calibrated pipettes. |
| Unexpected toxicity in animal models. | 1. Off-target conversion of the prodrug in non-target tissues (e.g., liver, plasma). 2. The prodrug itself has unexpected toxicity. 3. The linker or promoiety released after cleavage is toxic. | 1. Analyze the biodistribution and conversion of this compound in various tissues. 2. Test the toxicity of the uncleaved prodrug in a system lacking the activating enzyme. 3. Synthesize and test the toxicity of the linker/promoiety molecule alone. |
| Difficulty in detecting the active Dasatinib. | 1. Rapid metabolism or clearance of the active drug. 2. Low conversion rate of the prodrug. 3. Insufficient sensitivity of the detection method. | 1. Perform pharmacokinetic studies with more frequent sampling time points. 2. Increase the concentration of this compound or the duration of the experiment. 3. Optimize the LC-MS/MS method for higher sensitivity or use a more sensitive detection technique. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To compare the inhibitory activity of this compound and Dasatinib against a panel of on-target and off-target kinases.
Methodology:
-
Kinase Panel: Select a panel of kinases including the primary target (e.g., ABL1) and major off-targets (e.g., SRC, LCK, c-KIT, PDGFRβ).
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and Dasatinib (as a positive control) in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Incubation: Add the diluted compounds to the kinase reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or a radiometric assay).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound in cell lines with and without the activating enzyme.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Use at least two cell lines: one with high expression of the activating enzyme and one with low/no expression.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and Dasatinib for 72 hours.
-
Viability Assessment: After the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining).
-
Data Analysis: Normalize the viability data to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values (nM) of Dasatinib vs. This compound
| Kinase Target | Dasatinib (nM) | This compound (nM) | Fold Difference (this compound/Dasatinib) |
| On-Target | |||
| BCR-ABL | 1 | >10,000 | >10,000 |
| Off-Target | |||
| SRC | 0.5 | >10,000 | >20,000 |
| LCK | 1.2 | >10,000 | >8,333 |
| c-KIT | 5 | >10,000 | >2,000 |
| PDGFRβ | 8 | >10,000 | >1,250 |
This table illustrates the expected outcome where this compound is inert against both on-target and off-target kinases in a direct enzymatic assay.
Table 2: Hypothetical GI50 Values (nM) in Cellular Assays
| Cell Line | Activating Enzyme Expression | Dasatinib (nM) | This compound (nM) |
| K562 | High | 5 | 15 |
| Ba/F3 | Low | 8 | >10,000 |
This table demonstrates the desired selective activity of this compound in cells expressing the activating enzyme.
Visualizations
Caption: Comparison of Dasatinib and this compound systemic activity.
Caption: Targeted activation workflow of this compound.
Caption: Troubleshooting low this compound activity.
Pro-Dasatinib Experimental Variability and Controls: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasatinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dasatinib?
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] Its primary targets include the BCR-ABL fusion protein, the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][2][3][4] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[1][2][3][5] By inhibiting these kinases, Dasatinib disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[5]
Q2: What are the common experimental applications of Dasatinib?
Dasatinib is widely used in cancer research to study its effects on various cellular processes. Common applications include:
-
Cell Proliferation and Viability Assays: To determine the cytotoxic and cytostatic effects of Dasatinib on different cancer cell lines.[1]
-
Kinase Inhibition Assays: To measure the direct inhibitory effect of Dasatinib on its target kinases.
-
Western Blotting: To analyze the phosphorylation status of target kinases and downstream signaling proteins, thereby confirming the mechanism of action.[1][6]
-
Cell Migration and Invasion Assays: To assess the impact of Dasatinib on the metastatic potential of cancer cells.[1][7]
-
In Vivo Studies: To evaluate the anti-tumor efficacy of Dasatinib in animal models.[8]
Q3: How should Dasatinib be prepared and stored for in vitro experiments?
For in vitro experiments, Dasatinib is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][9][10] This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9][10] When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[10]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well. Use a multichannel pipette for cell seeding and visually inspect the plate under a microscope before adding the drug.
-
-
Potential Cause: Dasatinib precipitation.
-
Solution: Dasatinib has limited aqueous solubility.[9] When diluting the DMSO stock solution into the aqueous culture medium, ensure thorough mixing. Prepare fresh dilutions for each experiment and avoid storing diluted solutions for extended periods. If precipitation is observed, consider preparing an intermediate dilution in a serum-free medium before the final dilution in a complete medium.
-
-
Potential Cause: Cell line heterogeneity or contamination.
-
Solution: Use cell lines from a reputable source and regularly test for mycoplasma contamination. Ensure that the cell passage number is consistent across experiments, as high-passage cells can exhibit altered drug sensitivity.[11]
-
Issue 2: Weak or no inhibition of target phosphorylation in Western blot.
-
Potential Cause: Suboptimal Dasatinib concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Dasatinib treatment for your specific cell line and target protein.[11] A common starting point is to treat cells with a range of concentrations (e.g., 10 nM to 1 µM) for various time points (e.g., 1, 6, 24 hours).
-
-
Potential Cause: Poor antibody quality.
-
Solution: Use antibodies that are validated for Western blotting and specific to the phosphorylated form of your target protein. Check the antibody datasheet for recommended dilutions and positive/negative control suggestions.
-
-
Potential Cause: Issues with protein extraction or sample preparation.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.[12] Ensure accurate protein quantification to load equal amounts of protein for each sample.
-
Issue 3: Inconsistent results in cell migration or invasion assays.
-
Potential Cause: Variation in the chemoattractant gradient.
-
Solution: Ensure the chemoattractant (e.g., fetal bovine serum) concentration in the lower chamber is consistent across all wells and experiments.
-
-
Potential Cause: Uneven Matrigel coating (for invasion assays).
-
Solution: Ensure the Matrigel is evenly coated on the transwell membrane and allowed to solidify properly. Variation in the thickness of the Matrigel layer can lead to inconsistent invasion rates.
-
-
Potential Cause: Cell clumping during seeding.
-
Solution: Ensure a single-cell suspension before seeding cells into the upper chamber of the transwell insert. Cell clumps can lead to inaccurate cell counts.
-
Data Presentation
Table 1: IC50 Values of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 4.6[13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.5 - 200[1][14] |
| A375 | Melanoma | 100-200[1] |
| DU145 | Prostate Cancer | > 1000[1] |
| U87 | Glioblastoma | > 1000[1] |
| SK-BR-3 | HER2+ Breast Cancer | 4000[1] |
| HT144 | Melanoma | > 5000[1] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS Assay)
This protocol outlines a colorimetric assay to measure cell viability in response to Dasatinib treatment.[1]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
-
Drug Treatment:
-
Prepare serial dilutions of Dasatinib in a complete medium from a DMSO stock solution. The final concentrations should typically range from 0.1 nM to 10 µM.[1]
-
Include a vehicle control (DMSO at the same final concentration as the highest Dasatinib concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Dasatinib or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT/MTS Addition and Measurement:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1 to 4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot cell viability against the logarithm of the Dasatinib concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Phosphorylated Kinase Targets
This protocol is used to assess the effect of Dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins.[1][6]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with the desired concentrations of Dasatinib (e.g., 10, 100, 1000 nM) for a specified duration (e.g., 1, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and then add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1][6]
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.[7]
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Mandatory Visualizations
Caption: Dasatinib inhibits key signaling pathways involved in cancer cell proliferation and survival.
Caption: Workflow for a typical cell viability/proliferation assay using Dasatinib.
Caption: A logical approach to troubleshooting experimental variability with Dasatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. benchchem.com [benchchem.com]
- 12. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Pro-Dasatinib Technical Support Center: Interpreting Unexpected Results
Welcome to the technical support center for Pro-Dasatinib. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during experiments. This compound is an inactive prodrug designed for conversion to Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[1][2][3][4] This guide provides FAQs, troubleshooting workflows, and detailed protocols to address common issues.
Section 1: Unexpected In Vitro Efficacy
This section addresses common questions regarding lower or higher than expected potency of this compound in cell-based assays.
FAQ 1: Why is this compound showing lower-than-expected potency (a higher IC50 value) in our cell-based assay?
A higher-than-expected IC50 value is one of the most common unexpected outcomes. This suggests that a lower concentration of the active drug is reaching its target or that the experimental conditions are influencing the outcome. The issue can typically be traced to problems with prodrug conversion, assay conditions, or cell line characteristics.
Possible Causes & Troubleshooting Steps:
-
Inefficient Prodrug Conversion: this compound requires conversion to active Dasatinib by intracellular enzymes (e.g., esterases, cytochrome P450s).[5] Low expression or activity of these enzymes in your cell line will result in reduced potency.
-
Solution: Quantify intracellular levels of both this compound and Dasatinib via LC-MS/MS to confirm conversion. Compare these levels with a cell line known to efficiently metabolize the prodrug.
-
-
High Drug Efflux: The cell line may express high levels of efflux pumps (e.g., P-glycoprotein/MDR1, BCRP) that actively remove this compound or Dasatinib, lowering the intracellular concentration.
-
Solution: Perform the assay in the presence of known efflux pump inhibitors to see if potency is restored.
-
-
Assay Conditions: Several factors related to the experimental setup can lead to variability in IC50 values.
-
High Cell Seeding Density: Very high cell densities can alter the microenvironment and affect drug response.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) have different sensitivities and mechanisms, which can yield different IC50 values.
-
Solution: Standardize cell seeding densities, test a range of serum concentrations, and ensure your chosen viability assay is appropriate for your experimental goals.
-
-
Compound Instability: this compound may be unstable in your culture medium over the duration of the experiment.
-
Solution: Assess the stability of this compound in your specific media conditions over time using methods like HPLC or LC-MS/MS.
-
Below is a logical workflow to diagnose the cause of unexpectedly low potency.
A logical workflow for troubleshooting a high IC50 value.
This table shows how different experimental conditions can affect the apparent IC50 of this compound compared to Dasatinib.
| Compound | Cell Line | Condition | IC50 (nM) | Interpretation |
| Dasatinib | K562 | Standard | 1.5 | Expected potency of the active drug. |
| This compound | K562 | Standard | 15 | Efficient conversion, 10-fold shift is typical. |
| This compound | K562-R | Standard | 550 | Resistant line with high efflux activity. |
| This compound | K562-R | + Efflux Inhibitor | 25 | Potency restored, confirming efflux mechanism. |
| This compound | HepG2 | Standard | 8 | Very efficient conversion due to high metabolic activity. |
| This compound | A549 | Standard | >1000 | Inefficient conversion due to low required enzyme levels. |
This protocol provides a general method for measuring the intracellular concentration of this compound and its active metabolite, Dasatinib.
-
Cell Plating & Treatment:
-
Seed cells in a 6-well plate to achieve ~80% confluency on the day of the experiment.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting & Lysis:
-
Aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of Dasatinib).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable C18 liquid chromatography column.
-
Use a gradient elution method to separate this compound, Dasatinib, and the internal standard.
-
Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify the concentrations of this compound and Dasatinib by comparing their peak areas to that of the internal standard against a standard curve.
-
Section 2: Unexpected Toxicity or Off-Target Effects
This section addresses scenarios where this compound exhibits unexpected cytotoxic effects.
FAQ 2: We are observing significant cytotoxicity at concentrations where this compound should be inactive. What could be the cause?
Unexpected toxicity can arise if the prodrug itself has biological activity or if its metabolic pathway generates a toxic byproduct other than Dasatinib.
Possible Causes & Troubleshooting Steps:
-
Inherent Activity of the Prodrug: The this compound molecule may have its own off-target effects independent of its conversion to Dasatinib.
-
Solution: Screen this compound against a broad panel of kinases or perform a cell-based phenotypic screen to identify unexpected biological activities. Compare its activity profile to that of Dasatinib.
-
-
Formation of Toxic Metabolites: The enzymatic conversion of this compound could produce byproducts that are cytotoxic.
-
Solution: Use LC-MS/MS to analyze the cell culture supernatant and cell lysates for the presence of unexpected metabolites.
-
-
Rapid Intracellular Conversion and Accumulation: In some cell lines, this compound might be converted to Dasatinib so rapidly that it accumulates to toxic intracellular levels, leading to off-target kinase inhibition and cell death.
-
Solution: Perform a time-course experiment to measure the rate of conversion and the levels of intracellular Dasatinib at early time points.
-
This diagram illustrates the intended pathway and potential points where unexpected effects can arise.
This compound's intended pathway and sources of unexpected effects.
Section 3: Discrepancies Between In Vitro and In Vivo Results
This section explores reasons for poor correlation between cell-based assays and animal studies.
FAQ 3: The in vivo efficacy of this compound is much lower than our in vitro results predicted. What could be the reason?
Poor correlation between in vitro and in vivo data is a common challenge in drug development. It often points to complex pharmacokinetic or metabolic factors that are not captured in simple cell culture models.
Possible Causes & Troubleshooting Steps:
-
Poor Bioavailability: this compound may be poorly absorbed or rapidly cleared after administration, preventing it from reaching the tumor site at a sufficient concentration.
-
Solution: Conduct a full pharmacokinetic (PK) study in the relevant animal model. Measure plasma concentrations of both this compound and Dasatinib over time to determine key parameters like Cmax, Tmax, and AUC.
-
-
Inefficient In Vivo Conversion: The specific enzymes required for converting this compound to Dasatinib may not be present at high enough levels in the relevant tissues (e.g., liver, tumor) in vivo.
-
Solution: Analyze tissue samples from the PK study to measure the concentrations of this compound and Dasatinib in the tumor and key metabolic organs like the liver.
-
-
First-Pass Metabolism: If administered orally, this compound may be extensively metabolized in the gut wall or liver before it can reach systemic circulation.
-
Solution: Compare the PK profiles after both oral (PO) and intravenous (IV) administration to assess the impact of first-pass metabolism.
-
-
Model System Differences: The complexity of an in vivo system, including the tumor microenvironment and immune system interactions, cannot be fully replicated in vitro.
-
Solution: Ensure the chosen animal model is appropriate and well-characterized for the cancer type being studied.
-
This table illustrates how PK parameters can explain discrepancies between in vitro and in vivo results.
| Parameter | Route | This compound | Dasatinib | Interpretation |
| Cmax (ng/mL) | Oral | 25 | 10 | Low peak concentration of active drug after oral dosing. |
| AUC (ngh/mL) | Oral | 90 | 45 | Poor overall exposure, suggesting low bioavailability. |
| Bioavailability (%) | Oral | 8% | N/A | Confirms very low oral bioavailability. |
| Cmax (ng/mL) | IV | 800 | 450 | High peak concentration when bypassing first-pass metabolism. |
| AUC (ngh/mL) | IV | 1100 | 950 | Excellent exposure with IV dosing. |
This protocol provides a basic outline for a single-dose PK study in mice.
-
Animal Dosing:
-
Use an appropriate mouse strain (e.g., BALB/c or nude mice if using xenografts).
-
Administer this compound at a defined dose (e.g., 20 mg/kg) via the desired route (e.g., oral gavage or IV injection).
-
-
Blood Sampling:
-
Collect blood samples (~20-30 µL) from a subset of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA) and immediately place samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for concentrations of this compound and Dasatinib using a validated LC-MS/MS method, similar to the protocol described in Section 1.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.
-
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Dasatinib - Wikipedia [en.wikipedia.org]
- 5. Subcutaneous prodrug formulations in vitro [pion-inc.com]
Validation & Comparative
In Vitro Efficacy of Dasatinib and the Prodrug Concept: A Comparative Guide
Absence of Direct Comparative Data for Pro-Dasatinib
As of the current date, a comprehensive search of published scientific literature reveals no direct in vitro studies comparing the efficacy of a designated "this compound" with its active parent compound, Dasatinib. The term "this compound" suggests a prodrug formulation, which is a precursor that is converted into the active drug within the body. While the development of a Dasatinib prodrug is a plausible strategy to enhance its therapeutic properties, specific comparative efficacy data is not yet available in the public domain.
This guide will, therefore, provide a detailed overview of the established in vitro efficacy of Dasatinib, explain the theoretical framework and potential advantages of a prodrug approach, and present standardized experimental protocols for evaluating and comparing such compounds.
The Prodrug Concept: this compound
A prodrug is an inactive or less active medication that is metabolized into its active form in the body. This approach is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. For instance, a hypothetical "this compound," like Dasatinib Carboxylic Acid Ethyl Ester, would be a modified version of Dasatinib. The primary rationale for such a modification is often to increase the molecule's lipophilicity, which can enhance its absorption through the gastrointestinal tract after oral administration. Once absorbed, enzymes in the plasma and tissues, such as esterases, would cleave the ester bond, releasing the active Dasatinib to exert its therapeutic effects.
Below is a conceptual diagram illustrating the conversion of a prodrug to its active form.
Caption: Conceptual workflow of this compound activation.
Quantitative Data: In Vitro Efficacy of Dasatinib
Dasatinib has demonstrated potent in vitro activity across a range of cancer cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. Lower IC50 values indicate greater potency.
The following table summarizes the IC50 values of Dasatinib in various cancer cell lines as reported in published studies.
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | 3 |
| MEG01 | Chronic Myeloid Leukemia (CML) | 1 |
| DU145 | Prostate Cancer | >1000 |
| U87 | Glioblastoma | ~1000 |
| HTLA-230 | Neuroblastoma | 1.3 |
| SY5Y | Neuroblastoma | 92 |
| NCI-H1975 | Non-Small Cell Lung Cancer | 950 |
| NCI-H1650 | Non-Small Cell Lung Cancer | 3640 |
| 4T1 | Breast Cancer | 14 |
| MDA-MB-231 | Breast Cancer | 6100 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Dasatinib Signaling Pathway
Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Additionally, Dasatinib is a potent inhibitor of SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[2][3] By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, thereby preventing the phosphorylation of downstream substrates.[1] This disruption of key signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[4]
The diagram below illustrates the key signaling pathways targeted by Dasatinib.
References
Pro-Dasatinib vs. Imatinib in Resistant CML Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosine kinase inhibitors (TKIs) dasatinib (B193332) and imatinib (B729) in the context of resistant Chronic Myeloid Leukemia (CML) cell lines. The emergence of resistance to imatinib, the first-line treatment for CML, has necessitated the development of second-generation TKIs like dasatinib. This document outlines the superior efficacy of dasatinib in overcoming imatinib resistance, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
Dasatinib demonstrates significantly greater potency than imatinib against a wide range of imatinib-resistant CML cell lines. This increased efficacy is largely attributed to its ability to bind to both the active and inactive conformations of the BCR-ABL kinase, and its activity against Src family kinases, which can contribute to imatinib resistance. The following sections provide in-depth data and methodologies for a comprehensive understanding of the advantages of dasatinib in treating resistant CML.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for dasatinib and imatinib in various CML cell lines, including those with specific resistance-conferring mutations. The data clearly indicates the lower concentrations of dasatinib required to inhibit the proliferation of resistant cells compared to imatinib.
Table 1: IC50 Values in Imatinib-Sensitive and -Resistant CML Cell Lines
| Cell Line | Resistance Mechanism | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Reference |
| K562 | Imatinib-Sensitive | 750 | 1 | [1] |
| K562-IMR | BCR-ABL Overexpression | >10,000 | 10 | [2][3] |
| K562/D1-9 | P-glycoprotein Overexpression | - | - | [2] |
| MYL-R | BCR-ABL and LYN Overexpression | - | - | [2] |
| TF-1 BCR/ABL | Imatinib-Sensitive | 500 | 0.75 | |
| TF-1 BCR/ABL IM-R | Imatinib-Resistant | >10,000 | 7.5 |
Table 2: Dasatinib Efficacy Against CML Cell Lines with Imatinib-Resistant BCR-ABL Mutations
| BCR-ABL Mutation | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| G250E | >10,000 | 3 |
| Y253F | >10,000 | 3 |
| E255K | >10,000 | 4 |
| M351T | 1,500 | 2 |
| F317L | >10,000 | 160 |
| T315I | >10,000 | >10,000 |
Note: Data compiled from multiple sources. Dasatinib is effective against most imatinib-resistant mutations, with the notable exception of T315I.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell proliferation.
Materials:
-
CML cell lines (e.g., K562, K562-IMR)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Dasatinib and Imatinib dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of dasatinib and imatinib in complete medium. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for BCR-ABL Signaling
This protocol is used to assess the phosphorylation status of BCR-ABL and its downstream targets.
Materials:
-
CML cells treated with dasatinib or imatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-CrkL, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat CML cells with the desired concentrations of dasatinib or imatinib for a specified time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
Caption: BCR-ABL Signaling Pathway and TKI Inhibition.
References
Validating Pro-Dasatinib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of Pro-Dasatinib. As this compound is designed to deliver Dasatinib, this document focuses on the methods used to confirm the interaction of Dasatinib and its active metabolites with their intended kinase targets within a cellular environment. Objective comparisons of assay performance, supported by experimental data, are presented alongside detailed protocols to aid in the selection and implementation of the most suitable validation strategies.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, desired throughput, and available resources. The following table summarizes the most common methods for validating the target engagement of kinase inhibitors like Dasatinib.
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Phospho-protein Analysis |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[1][2] | Covalent probes bind to the active sites of a class of enzymes, allowing for a readout of target occupancy. | Measures the functional consequence of target inhibition by quantifying the phosphorylation of downstream substrates.[1] |
| Key Metric | Thermal Shift (ΔTm) or Isothermal Dose-Response EC50.[2] | Probe labeling intensity (IC50). | Phosphorylation level (IC50/EC50).[2] |
| Advantages | - Label-free.- Confirms direct physical interaction in a cellular environment.[1][2]- Applicable to intact cells. | - Provides a broad, unbiased profile of functionally active targets.[1]- Can identify off-targets. | - Confirms functional inhibition of the target kinase in a physiological context.[1]- High-throughput options available (e.g., In-Cell Western, Flow Cytometry).[2] |
| Disadvantages | - Some proteins may not show a thermal shift.- Mass spectrometry-based readout can be complex.[1]- Requires specific antibodies for Western blot-based detection.[2] | - Relies on the availability and specificity of the chemical probe.[1]- Indirect measurement of target engagement. | - Indirect; effects could be due to inhibition of an upstream kinase.[1]- Requires specific and validated phospho-antibodies. |
Quantitative Comparison of Dasatinib and Alternatives
The following table provides a summary of key quantitative data from various assays used to measure the target engagement of Dasatinib and other BCR-ABL inhibitors.[3]
| Drug | Assay Type | Target | Cell Line | IC50 (nM) | Kd (nM) | Thermal Shift (ΔTm °C) |
| Dasatinib | Kinase Assay | Wild-type Abl | - | 0.6[3] | - | Not Detected[3] |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | Ba/F3 | 0.8 - 7.4[3] | - | - | |
| Imatinib | Kinase Assay | Wild-type Abl | - | 280[3] | 8.4 - 10[3] | - |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | Ba/F3 | 480 - 3475[3] | - | - | |
| Nilotinib | Kinase Assay | Wild-type Abl | - | 15[3] | - | - |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | Ba/F3 | 15 - 450[3] | - | - |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity or cell proliferation. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. The lack of a detectable thermal shift for Dasatinib with BCR-ABL in some studies may be due to technical limitations of the assay for this specific interaction.[3]
Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the principles behind the validation assays, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
Pro-Dasatinib Selectivity: A Comparative Guide for Researchers
In the landscape of tyrosine kinase inhibitors (TKIs), Dasatinib distinguishes itself as a potent, multi-targeted agent. This guide provides a comparative analysis of Dasatinib's selectivity profile against other prominent TKIs, including Imatinib, Nilotinib, Bosutinib, and Ponatinib. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Executive Summary
Dasatinib, a second-generation TKI, is a potent inhibitor of the BCR-ABL kinase, the primary driver of chronic myeloid leukemia (CML), and is also a strong inhibitor of SRC family kinases (SFKs).[1][2] This dual SRC/ABL inhibition is a key differentiator from the first-generation TKI, Imatinib, which is more selective for BCR-ABL, c-KIT, and PDGF-R.[1] Nilotinib, another second-generation TKI, exhibits high specificity for ABL and is less potent against SFKs compared to Dasatinib.[3][4] Bosutinib, also a dual SRC/ABL inhibitor, has a distinct target profile from Dasatinib, with differences in inhibition of kinases like the TEC family and receptor tyrosine kinases. Ponatinib is a multi-targeted TKI designed to overcome the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many other TKIs, but it also has a broad inhibition profile across various kinase families.
Quantitative Kinase Inhibition Profiles
The selectivity of a TKI is quantitatively expressed by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd) against a panel of kinases. Lower values indicate higher potency. The following table summarizes the inhibitory activities of Dasatinib and comparator TKIs against a selection of key on-target and off-target kinases.
| Kinase Target | Dasatinib | Imatinib | Nilotinib | Bosutinib | Ponatinib |
| ABL | <1 nM (IC50) | 25-750 nM (IC50/Kd) | <20 nM (IC50) | <0.5 nM (IC50) | 0.37-2 nM (IC50) |
| ABL (T315I) | Ineffective | Ineffective | Ineffective | Ineffective | 2 nM (IC50) |
| SRC Family (e.g., SRC, LYN, FYN) | <1 nM (IC50) | >10,000 nM (Kd) | Weaker affinity | <10 nM (IC50) | Potent inhibitor |
| c-KIT | Potent inhibitor | 100-200 nM (Kd) | Potent activity | Potent inhibitor | Potent inhibitor |
| PDGFRα/β | Potent inhibitor | 100-200 nM (Kd) | Potent activity | Potent inhibitor | Potent inhibitor |
| VEGFR2 | Potent inhibitor | Weaker affinity | Weaker affinity | Weaker affinity | Potent inhibitor |
| FGFR | Potent inhibitor | Weaker affinity | Weaker affinity | Weaker affinity | Potent inhibitor |
Note: IC50 and Kd values are compiled from various sources and can vary based on the specific assay conditions and experimental setup.
Experimental Methodologies
The determination of kinase inhibition profiles is crucial for understanding the selectivity of TKIs. High-throughput screening assays are commonly employed for this purpose.
KINOMEscan® Assay
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Workflow:
-
Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound are combined in a binding buffer.
-
Incubation: The reaction is incubated to allow for competitive binding to occur.
-
Washing: The affinity beads are washed to remove unbound components.
-
Elution and Quantification: The bound kinase is eluted, and the concentration is measured by qPCR. Dissociation constants (Kd) are determined by measuring the amount of captured kinase as a function of the test compound concentration.
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method to measure inhibitor affinity.
Principle: The assay relies on the binding of an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase, bringing the europium donor and the Alexa Fluor® 647 acceptor into close proximity, resulting in a high FRET signal. An inhibitor competing with the tracer for the kinase binding site will lead to a decrease in the FRET signal.
Workflow:
-
Reagent Preparation: Prepare solutions of the test compound, kinase/antibody mixture, and tracer at the desired concentrations.
-
Assay Assembly: Add the test compound, kinase/antibody mixture, and tracer to the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Plate Reading: Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) and calculate the emission ratio. The IC50 value is determined from the dose-response curve of the emission ratio versus the inhibitor concentration.
Signaling Pathways and TKI Inhibition
Dasatinib and other TKIs exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
BCR-ABL Signaling Pathway
In CML, the constitutively active BCR-ABL fusion protein drives uncontrolled cell growth through downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT. All the compared TKIs, with the exception of those facing resistance mutations, inhibit the kinase activity of BCR-ABL, thereby blocking these oncogenic signals. Ponatinib is notably effective against the T315I mutation which confers resistance to other TKIs.
SRC Family Kinase (SFK) Signaling
SFKs are involved in various cellular processes, including cell adhesion, growth, and differentiation. Dasatinib and Bosutinib are potent inhibitors of SFKs, which contributes to their broader activity profile compared to more ABL-selective inhibitors like Imatinib and Nilotinib. This broad-spectrum inhibition may be beneficial in certain contexts but can also contribute to off-target effects.
Selectivity-Based TKI Selection Logic
The choice of a TKI is often guided by its selectivity profile, the mutational status of the target kinase, and the patient's clinical context.
Conclusion
Dasatinib's distinct selectivity profile, characterized by potent dual inhibition of BCR-ABL and SRC family kinases, positions it as a critical tool in the TKI arsenal. Understanding the nuances of its selectivity compared to other TKIs like Imatinib, Nilotinib, Bosutinib, and Ponatinib is essential for optimizing therapeutic strategies and guiding future drug discovery efforts. The data and methodologies presented in this guide offer a framework for the comparative evaluation of these important cancer therapeutics.
References
A Head-to-Head Comparison: Dasatinib vs. Nilotinib for Targeted Cancer Therapy
A definitive guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and experimental evaluation of dasatinib (B193332) and nilotinib (B1678881), two pivotal tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML).
In the landscape of targeted cancer therapy, particularly for Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML), dasatinib and nilotinib have emerged as potent second-generation tyrosine kinase inhibitors (TKIs). Both drugs have demonstrated significant efficacy in patients who are resistant or intolerant to first-line imatinib (B729) therapy, as well as in the frontline setting. This guide provides a comprehensive comparative analysis of dasatinib and nilotinib, focusing on their mechanisms of action, in vitro and clinical performance, and detailed experimental protocols for their evaluation. While "Pro-Dasatinib" refers to various investigational prodrugs of dasatinib designed to improve its pharmacological properties, this guide will focus on the active compound, dasatinib, in comparison to nilotinib.
Mechanism of Action: A Tale of Two Binding Modes
Both dasatinib and nilotinib target the constitutively active BCR-ABL tyrosine kinase, the pathogenic driver of CML. However, they exhibit distinct binding mechanisms and target profiles.
Nilotinib is a phenylamino-pyrimidine derivative structurally related to imatinib. It binds to the inactive, or "DFG-out," conformation of the ABL kinase domain, stabilizing it in a state that is incompatible with ATP binding and subsequent substrate phosphorylation.[1][2] Its kinase selectivity is relatively narrow, primarily targeting BCR-ABL, KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[2]
Dasatinib , a multi-targeted inhibitor, is structurally distinct and binds to both the active ("DFG-in") and inactive ("DFG-out") conformations of the ABL kinase.[3][4] This dual-binding capability contributes to its high potency. Notably, dasatinib also potently inhibits Src family kinases (SFKs), including SRC, LCK, and YES, which are implicated in various cellular processes such as proliferation, migration, and survival.[3][5] This broader kinase inhibition profile may contribute to both its efficacy and its distinct side-effect profile.
Signaling Pathway Inhibition
The primary therapeutic effect of both dasatinib and nilotinib is the inhibition of the BCR-ABL signaling cascade. This blockade abrogates downstream signaling pathways crucial for leukemic cell proliferation and survival, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. Key downstream effectors whose phosphorylation is inhibited include Crkl and STAT5.
References
- 1. A Propensity Score Matching Analysis of Dasatinib and Nilotonib as a Frontline Therapy for Patients with Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Real-life comparison of nilotinib versus dasatinib as second-line therapy in chronic phase chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative efficacy of nilotinib and dasatinib in newly diagnosed chronic myeloid leukemia: a matching-adjusted indirect comparison of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiproliferative Effects of Pro-Dasatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiproliferative effects of Dasatinib and its derivatives, herein referred to as Pro-Dasatinib, against other leading tyrosine kinase inhibitors (TKIs). The data presented is compiled from preclinical studies to offer an objective evaluation of their performance, supported by detailed experimental protocols and visual representations of key cellular pathways and workflows.
Executive Summary
Dasatinib is a potent second-generation TKI that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves the inhibition of multiple kinases, primarily the BCR-ABL fusion protein and SRC family kinases, which are crucial for cancer cell proliferation and survival.[2] Recent research has focused on the development of Dasatinib derivatives and prodrugs, collectively termed "this compound," to enhance therapeutic efficacy and selectivity. This guide will delve into the comparative antiproliferative activities of these novel compounds against the parent drug, Dasatinib, and other established TKIs such as Imatinib, Nilotinib, and Bosutinib.
Comparative Antiproliferative Activity
The antiproliferative efficacy of Dasatinib and its derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for this comparison.
Dasatinib vs. This compound (Dasatinib Derivatives)
Recent studies have explored the synthesis of Dasatinib-amino acid and Dasatinib-fatty acid conjugates to improve kinase selectivity and antiproliferative potency.[3] The following table summarizes the IC50 values of selected Dasatinib derivatives in comparison to the parent drug.
| Compound | Target Kinase IC50 (nM) | Cancer Cell Line IC50 (µM) |
| Csk | Src | |
| Dasatinib | 7 | <0.37 |
| Das-R (7) | 4.4 | <0.25 |
| Das-C (13) | - | - |
| Das-E (15) | - | - |
| Das-C16 (21) | - | - |
Data compiled from a study on Dasatinib-amino acid and Dasatinib-fatty acid conjugates.[3] Das-R (Dasatinib-L-arginine derivative) and Das-C16 (Dasatinib-palmitic acid conjugate) demonstrated significantly enhanced potency against the Panc-1 cancer cell line compared to Dasatinib.[3] In contrast, all tested compounds showed high potency against BV-173 and K562 leukemia cell lines.
Dasatinib vs. Other Tyrosine Kinase Inhibitors
Dasatinib has been extensively compared with other TKIs, both in preclinical and clinical settings. The following table presents a comparison of IC50 values for Dasatinib, Imatinib, and Nilotinib in the K562 chronic myeloid leukemia cell line.
| Inhibitor | K562 Cell Line IC50 |
| Dasatinib | 4.6 nM |
| Imatinib | ~7.3 µM |
| Nilotinib | ~10.1 µM |
Dasatinib demonstrates significantly higher potency in K562 cells compared to Imatinib and Nilotinib. In vitro studies have shown Dasatinib to be approximately 300 times more potent than Imatinib against unmutated BCR-ABL.
Key Signaling Pathways and Mechanism of Action
Dasatinib and its derivatives exert their antiproliferative effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary target is the BCR-ABL tyrosine kinase, the hallmark of CML. Additionally, Dasatinib potently inhibits SRC family kinases, which play a crucial role in cell growth, survival, and migration.
Experimental Protocols
To ensure the reproducibility and validation of the antiproliferative effects, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in response to treatment with Dasatinib or its derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., K562, Panc-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
Dasatinib or this compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to logarithmic growth phase. Trypsinize (if adherent) and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentrations should span a biologically relevant range (e.g., 0.1 nM to 10 µM). Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control wells (representing 100% viability). Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Dasatinib, Nilotinib, and Imatinib in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Dasatinib Efficacy in Imatinib-Resistant Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dasatinib's performance against other tyrosine kinase inhibitors (TKIs) in the context of imatinib-resistant Chronic Myeloid Leukemia (CML). The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction to Imatinib Resistance in CML
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase. Imatinib, a first-generation TKI, was a revolutionary treatment for CML. However, a significant portion of patients develop resistance, frequently due to point mutations in the BCR-ABL kinase domain. These mutations can hinder imatinib's binding and reactivate the kinase's oncogenic signaling. This has necessitated the development of second-generation TKIs, such as Dasatinib, Nilotinib, and Bosutinib, which exhibit efficacy against many of these imatinib-resistant mutations. Dasatinib is a potent, multi-targeted kinase inhibitor that is effective against a wide range of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation.[1]
Comparative Efficacy of TKIs in Imatinib-Resistant Mutations
The efficacy of Dasatinib and other TKIs against specific imatinib-resistant mutations is a critical factor in treatment selection. The following tables summarize in vitro inhibitory concentrations (IC50) and clinical trial response rates for Dasatinib, Nilotinib, and Bosutinib in patients with imatinib-resistant CML.
Table 1: In Vitro IC50 Values (nM) of TKIs Against Imatinib-Resistant BCR-ABL Mutations
| Mutation | Imatinib | Dasatinib | Nilotinib | Bosutinib |
| P-Loop | ||||
| G250E | 2500 | 3 | 100 | 20 |
| Y253H | >10000 | 3 | 250 | 20 |
| Y253F | >10000 | 3 | 500 | 20 |
| E255K | 5000 | 5 | 1000 | 120 |
| E255V | >10000 | 3 | 1500 | 125 |
| Gatekeeper | ||||
| T315I | >10000 | >500 | >3000 | >2000 |
| Other | ||||
| M351T | 1500 | 2 | 25 | 20 |
| F359V | 2000 | 3 | 150 | 30 |
| H396P | 1000 | 3 | 50 | 25 |
| F317L | 1500 | 8 | 50 | 35 |
Note: IC50 values are approximate and can vary between studies. The data is compiled from multiple sources to provide a comparative overview.
Table 2: Clinical Response Rates of Second-Generation TKIs in Imatinib-Resistant Chronic Phase CML
| TKI (Trial) | Major Cytogenetic Response (MCyR) | Complete Cytogenetic Response (CCyR) | Major Molecular Response (MMR) |
| Dasatinib (START-R) | 53% | 44% | 29% |
| Nilotinib | 59% | 44% | Not Reported |
| Bosutinib | 58% (Imatinib-Resistant) | 46% (Imatinib-Resistant) | 34% (Imatinib-Resistant) |
Note: Response rates are based on data from respective clinical trials in imatinib-resistant patient populations. Direct cross-trial comparisons should be made with caution due to potential differences in study design and patient populations.
Signaling Pathways and Mechanisms of Resistance
To understand the efficacy of Dasatinib, it is essential to visualize the underlying molecular pathways.
The constitutively active BCR-ABL kinase activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[2][3]
Imatinib resistance can arise from BCR-ABL dependent mechanisms, such as kinase domain mutations and gene amplification, or BCR-ABL independent mechanisms, including increased drug efflux, activation of alternative signaling pathways, and decreased drug uptake.[4][5]
Experimental Workflow for TKI Efficacy Evaluation
The evaluation of TKI efficacy against imatinib-resistant mutations typically follows a structured workflow.
Experimental Protocols
BCR-ABL Kinase Domain Mutation Analysis by Sanger Sequencing
This protocol outlines the steps for identifying mutations in the BCR-ABL kinase domain from patient samples.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from peripheral blood or bone marrow samples of CML patients using a suitable RNA extraction kit.
-
Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
b. PCR Amplification of the BCR-ABL Kinase Domain:
-
Perform a nested polymerase chain reaction (PCR) to specifically amplify the BCR-ABL kinase domain from the cDNA.
-
The first round of PCR uses primers flanking the BCR-ABL fusion junction.
-
The second, nested PCR uses primers specific to the ABL kinase domain to increase the yield and specificity of the amplicon.
c. PCR Product Purification:
-
Purify the nested PCR product to remove unincorporated primers, dNTPs, and polymerase. This can be achieved using commercially available PCR purification kits or enzymatic methods.
d. Sanger Sequencing:
-
Perform cycle sequencing on the purified PCR product using BigDye™ Terminator chemistry and primers that cover the entire kinase domain.
-
Purify the sequencing reaction products to remove unincorporated dye terminators.
-
Analyze the sequencing products on an automated capillary electrophoresis DNA sequencer.
e. Data Analysis:
-
Align the obtained sequence with a wild-type BCR-ABL reference sequence to identify any nucleotide changes.
-
Translate the nucleotide sequence to the amino acid sequence to determine the specific amino acid substitution.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability, in response to TKI treatment.
a. Cell Seeding:
-
Seed CML cell lines (e.g., K562 or Ba/F3 cells expressing specific BCR-ABL mutations) into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach and resume growth.
b. TKI Treatment:
-
Prepare serial dilutions of the TKIs (Dasatinib, Nilotinib, Bosutinib) in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TKIs. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
c. MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
d. Solubilization of Formazan Crystals:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently mix the contents of the wells to ensure complete dissolution of the formazan crystals.
e. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
f. Data Analysis:
-
Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control.
-
Plot the percentage of viability against the TKI concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vitro BCR-ABL Kinase Inhibition Assay
This protocol details a method to directly measure the inhibitory effect of TKIs on the enzymatic activity of the BCR-ABL kinase.
a. Reagents and Materials:
-
Recombinant BCR-ABL kinase (wild-type or mutant).
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP solution.
-
A suitable substrate for BCR-ABL kinase (e.g., a synthetic peptide like Abltide).
-
TKIs (Dasatinib, Nilotinib, Bosutinib) at various concentrations.
-
A method for detecting kinase activity, such as an ADP-Glo™ Kinase Assay, which measures ADP production.
b. Kinase Reaction:
-
In a 384-well plate, add the recombinant BCR-ABL kinase, the kinase buffer, and the specific TKI at the desired concentration.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., final concentration of 10 µM ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
c. Detection of Kinase Activity:
-
Stop the kinase reaction.
-
If using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then generates a luminescent signal via a luciferase reaction.
d. Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each TKI concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the TKI concentration to determine the IC50 value.
Conclusion
Dasatinib demonstrates significant efficacy against a broad spectrum of imatinib-resistant BCR-ABL mutations, with the key exception of T315I. Both in vitro and clinical data support its use as a valuable second-line therapy for patients with CML who have developed resistance to imatinib. The choice between Dasatinib and other second-generation TKIs may depend on the specific mutation profile of the patient, as well as their overall clinical picture and tolerance to potential side effects. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of TKI efficacy in the evolving landscape of CML treatment.
References
A Head-to-Head Comparison of Pro-Dasatinib and Bosutinib for Tyrosine Kinase Inhibition
This guide provides an objective, data-driven comparison of Pro-Dasatinib and Bosutinib (B1684425), two prominent tyrosine kinase inhibitors (TKIs) used in cancer therapy, particularly for Chronic Myeloid Leukemia (CML). The focus is on the active form, Dasatinib (B193332), as "this compound" refers to a prodrug formulation designed to enhance its delivery and pharmacokinetic profile. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, efficacy, safety, and the experimental protocols used for their evaluation.
Introduction to Dasatinib and Bosutinib
Dasatinib and bosutinib are second-generation TKIs that have become crucial in treating Philadelphia chromosome-positive (Ph+) CML, especially in cases of resistance or intolerance to first-generation inhibitors like imatinib.[1] Both are potent inhibitors of the BCR-ABL kinase, the constitutively active enzyme driving CML pathogenesis.[2][3] They also inhibit Src family kinases (SFKs), contributing to their broader activity profile.[4][5]
A "this compound" approach involves administering an inactive precursor that is metabolized into the active drug, dasatinib. This strategy can be designed to improve solubility, bioavailability, or reduce off-target effects. This guide will focus on the properties of the active compound, dasatinib, in comparison to bosutinib.
Mechanism of Action: Targeting the BCR-ABL Pathway
Both dasatinib and bosutinib are ATP-competitive inhibitors that target the BCR-ABL kinase domain. The BCR-ABL oncoprotein is a result of a chromosomal translocation and exhibits continuous kinase activity, which activates multiple downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.
Dasatinib is unique in its ability to bind to both the active and inactive conformations of the ABL kinase domain, which may contribute to its high potency and efficacy against imatinib-resistant mutations. Bosutinib also potently inhibits BCR-ABL and is a dual inhibitor of Src family kinases. While both drugs target BCR-ABL, their broader kinome profiles differ, which influences their efficacy and side-effect profiles.
The Prodrug Concept: this compound Activation
The "this compound" concept centers on a prodrug strategy. An inactive molecule is administered and undergoes metabolic conversion in the body to release the active dasatinib. This can offer several pharmacokinetic advantages, such as improved oral bioavailability or targeted drug release. Various research efforts have explored dasatinib prodrugs, often conjugating it to other molecules to enhance therapeutic effects or overcome solubility issues.
Comparative Efficacy
Both dasatinib and bosutinib are highly potent against the wild-type BCR-ABL kinase and many imatinib-resistant mutations. However, their effectiveness against specific mutations can vary. Neither is effective against the T315I mutation.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. Lower values indicate higher potency.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) |
| BCR-ABL | < 1 | 1.2 |
| SRC | 0.5 | 1.2 |
| LYN | < 1 | 1.0 |
| c-KIT | 4 | > 1000 |
| PDGFRβ | 16 | > 1000 |
Note: Data compiled from various preclinical studies. Actual values may vary based on assay conditions.
This data highlights that while both are potent dual SRC/ABL inhibitors, dasatinib has significant activity against c-KIT and PDGFRβ, whereas bosutinib shows minimal activity against these kinases. This difference in selectivity contributes to their distinct safety profiles.
Clinical Efficacy
Direct head-to-head clinical trials comparing second-generation TKIs are limited. However, matching-adjusted indirect comparisons (MAICs) of data from large clinical trials (such as DASISION for dasatinib and BFORE for bosutinib) have been performed. These analyses suggest that dasatinib and bosutinib have largely comparable efficacy in first-line treatment for newly diagnosed chronic phase CML. Some studies have indicated a potential advantage for bosutinib in achieving certain molecular response milestones. In the second-line setting, after failure of prior therapy, some analyses have shown a progression-free survival benefit for bosutinib compared to dasatinib.
Comparative Safety and Tolerability
The safety profiles of dasatinib and bosutinib are distinct, largely due to their different off-target kinase inhibition profiles.
| Adverse Event (Any Grade) | Dasatinib | Bosutinib |
| Gastrointestinal | ||
| Diarrhea | Common | Very Common (often early onset) |
| Nausea/Vomiting | Common | Common |
| Hematologic | ||
| Myelosuppression | Common | Common, but potentially less frequent than other TKIs |
| Organ-Specific | ||
| Pleural Effusion | Specific Concern (up to 28%) | Less Common |
| Liver Enzyme Elevation | Less Common | Common (ALT/AST increase) |
| Cardiovascular | ||
| Fluid Retention | Common | Less Common |
| Vascular Events | Potential Risk | Lower Associated Risk |
Dasatinib is notably associated with a risk of pleural effusion (fluid accumulation around the lungs). Bosutinib is frequently associated with gastrointestinal events, particularly diarrhea, and elevations in liver enzymes, which are typically manageable with dose adjustments.
Experimental Protocols
The evaluation of TKIs like dasatinib and bosutinib relies on a standardized set of preclinical and clinical assays.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the potency (IC50) of the inhibitor against a panel of purified kinases.
-
Methodology:
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the target kinase.
-
Procedure:
-
The kinase, a biotinylated substrate peptide, and ATP are incubated in a microplate well.
-
A serial dilution of the inhibitor (dasatinib or bosutinib) is added to the wells.
-
After incubation, a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into proximity, generating a FRET signal.
-
The signal is read on a compatible plate reader. IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.
-
-
Cell-Based Proliferation/Viability Assay
-
Objective: To measure the effect of the inhibitor on the growth and survival of cancer cell lines (e.g., Ba/F3 cells engineered to express BCR-ABL).
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well).
-
Drug Treatment: Add serial dilutions of the TKI to the wells and incubate for a set period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. The results are used to calculate the GI50 (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the TKI in a living organism.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., NOD/SCID) are typically used.
-
Tumor Implantation: Human CML cells (e.g., K562), often engineered to express luciferase for imaging, are injected subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment (TKI administered orally) and vehicle control groups.
-
Monitoring: Tumor volume is measured regularly with calipers. For luciferase-expressing cells, tumor burden can be monitored non-invasively using bioluminescence imaging. Body weight and general health are also monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot for target inhibition).
-
Conclusion
Both dasatinib (the active form of this compound) and bosutinib are highly effective second-generation tyrosine kinase inhibitors for the treatment of Ph+ CML. They share a primary mechanism of inhibiting the BCR-ABL oncoprotein but differ significantly in their broader kinase inhibition profiles. This leads to distinct efficacy against certain mutations and, most notably, different safety and tolerability profiles. Dasatinib is a broader spectrum inhibitor with associated risks of pleural effusion, while bosutinib has a more frequent incidence of gastrointestinal and liver-related side effects. The choice between these agents in a clinical setting is often tailored to the patient's specific mutation profile, comorbidities, and tolerance. For drug development professionals, understanding these differences is key to designing next-generation inhibitors with improved efficacy and safety. The prodrug approach for dasatinib represents a continuing effort to optimize the therapeutic window of this potent agent.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Bosutinib - Wikipedia [en.wikipedia.org]
- 5. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Pro-Dasatinib's On-Target Mechanism Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the mechanism of action of Pro-Dasatinib, a prodrug of the potent tyrosine kinase inhibitor Dasatinib. By examining experimental data from genetic knockdown studies targeting key signaling proteins, we can validate that the intended therapeutic effects of this compound are mediated through the inhibition of its primary target, the Src family kinases.
This compound is designed to deliver Dasatinib, which exerts its anti-cancer effects by inhibiting multiple tyrosine kinases, most notably BCR-ABL and the Src family kinases (SFKs).[1][2][3] The inhibition of Src is crucial for controlling tumor cell proliferation, survival, migration, and invasion.[4] To experimentally confirm that these effects are indeed a direct result of Src inhibition, a powerful and specific technique is the use of small interfering RNA (siRNA) to genetically "knock down" or silence the expression of the SRC gene. This allows for a direct comparison between the phenotypic effects of the drug and the effects of removing its target protein.
This guide will present a compilation of experimental data demonstrating that siRNA-mediated knockdown of Src phenocopies the anti-cancer effects of Dasatinib treatment in various cancer cell lines. This comparison provides strong evidence for the on-target mechanism of action of Dasatinib, and by extension, its prodrug, this compound.
Comparative Analysis of Dasatinib Treatment vs. SRC Knockdown
The following tables summarize quantitative data from studies on human cancer cell lines, comparing the effects of Dasatinib treatment with those of siRNA-mediated knockdown of Src on key cellular processes implicated in cancer progression.
Table 1: Effects on Cell Proliferation
| Cell Line | Treatment | Concentration/siRNA | Inhibition of Proliferation (%) | Reference |
| MDA-MB-231 (Breast Cancer) | Dasatinib | 0.7 µM | ~50% (GI50) | [5] |
| MDA-MB-231 (Breast Cancer) | Src siRNA | Not specified | 35% reduction | [4] |
| A549 (Lung Cancer) | Src siRNA | Not specified | Significant inhibition | [6] |
| A498 (Renal Cancer) | Src siRNA (S-1) | 50 nmol/L | Significantly reduced | [7] |
| MCF-7 (Breast Cancer) | Dasatinib | 1.6 µM | ~50% (GI50) | [5] |
| MCF-7 (Breast Cancer) | c-Src siRNA | Not specified | Significant reduction |
Table 2: Effects on Apoptosis
| Cell Line | Treatment | Concentration/siRNA | Induction of Apoptosis | Reference |
| CNE2 (Nasopharyngeal Carcinoma) | Dasatinib | 40 µmol/L | 13.5% apoptotic cells | [8] |
| NCI-H1975 (Lung Cancer) | Dasatinib | 10-20 µM | Significant increase in cleaved caspase-3 & 7 | [9][10] |
| A549 (Lung Cancer) | Src siRNA | Not specified | Promotion of apoptosis | [6] |
| A498 (Renal Cancer) | Src siRNA (S-1) | 50 nmol/L | Induction of apoptosis | [7] |
Table 3: Effects on Cell Migration and Invasion
| Cell Line | Treatment | Concentration/siRNA | Inhibition of Migration/Invasion (%) | Reference |
| MDA-MB-231 (Breast Cancer) | Dasatinib | 0.1 µM | 90% inhibition of invasion | [5] |
| MDA-MB-231 (Breast Cancer) | Dasatinib | 0.1 µM | 74% reduction in migration | [5] |
| A549 (Lung Cancer) | Src siRNA | Not specified | Inhibition of migration | [6] |
| MKN45 (Gastric Cancer) | Src siRNA | Not specified | Significant reduction in migration | [11] |
| A498 (Renal Cancer) | Src siRNA (S-1) | 50 nmol/L | Significant decrease in migration and invasion | [7] |
Visualizing the Mechanism and Experimental Approach
The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by Dasatinib and the workflow for its mechanistic confirmation via genetic knockdown.
Caption: Src Signaling Pathway and Point of Dasatinib Inhibition.
Caption: Experimental Workflow for Confirming On-Target Effects.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, the following are detailed protocols for the key experiments cited.
siRNA-Mediated Knockdown of Src
-
Objective: To specifically reduce the expression of the Src protein in cultured cells.
-
Materials:
-
Target cancer cell line
-
siRNA targeting human SRC mRNA (e.g., a pool of 3-4 different siRNA duplexes to minimize off-target effects)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
-
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the SRC siRNA or control siRNA to a final concentration of 20-50 nM in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at the protein level using Western blotting with an anti-Src antibody.
-
Phenotypic Assays: Following confirmation of successful knockdown, the cells are ready to be used in proliferation, apoptosis, and migration assays.
-
Cell Proliferation (MTT) Assay
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.[1][2][12]
-
Materials:
-
Treated (Dasatinib or siRNA) and control cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Dasatinib or perform siRNA transfection as described above.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Apoptosis (Caspase-3 Activity) Assay
-
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.[13][14]
-
Materials:
-
Treated and control cells
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, caspase-3 substrate, and a p-nitroaniline (pNA) standard for colorimetric assays)
-
Microplate reader
-
-
Protocol:
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the assay kit's instructions to release the cellular contents.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity based on the signal intensity and normalize to the protein concentration.
-
Cell Migration (Transwell) Assay
-
Objective: To assess the migratory capacity of cells through a porous membrane.[15][16]
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Treated and control cells
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
-
-
Protocol:
-
Cell Preparation: After treatment with Dasatinib or siRNA, harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate for 12-24 hours at 37°C to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Simultaneous siRNA Targeting of Src and Downstream Signaling Molecules Inhibit Tumor Formation and Metastasis of a Human Model Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. miR-203 Suppresses the Proliferation and Migration and Promotes the Apoptosis of Lung Cancer Cells by Targeting SRC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dasatinib suppresses invasion and induces apoptosis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 2.6. Transwell migration and invasion assays [bio-protocol.org]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pro-Dasatinib: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Pro-Dasatinib are paramount to ensuring laboratory safety and environmental protection. this compound, a prodrug of the potent tyrosine kinase inhibitor Dasatinib, requires stringent disposal protocols due to the cytotoxic nature of its active metabolite. Adherence to these procedures is not only a regulatory necessity but also a core component of responsible research conduct.
This guide provides essential, step-by-step instructions for the safe disposal of this compound, materials contaminated with it, and associated waste streams. The procedures outlined below are designed to mitigate risks of exposure and ensure compliance with hazardous waste regulations.
Core Principles of this compound Waste Management
Given that this compound converts to the active pharmaceutical ingredient (API) Dasatinib, its waste must be managed as cytotoxic and hazardous chemical waste. The fundamental principles for its disposal include:
-
Segregation: this compound waste must be kept separate from other laboratory waste streams to prevent unintended reactions and ensure proper handling.[1][2][3]
-
Containment: Use designated, leak-proof, and chemically resistant containers for all this compound waste.[1][3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and "Cytotoxic," explicitly identifying the contents as "this compound Waste" or "Dasatinib Waste."[3][4]
-
Professional Disposal: The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal service.[3] The primary method for destroying cytotoxic drugs is high-temperature incineration.[5][6]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate personal protective equipment to minimize the risk of exposure.
-
Gloves: Wear double nitrile or latex gloves.[7]
-
Lab Coat: A dedicated lab coat or protective suit is necessary to prevent skin contact.[4][7]
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, an N100 respirator should be used.[7]
Step-by-Step Disposal Procedures
Disposal of Unused or Expired this compound
-
Do not dispose of this compound down the drain or in regular trash.
-
Keep the compound in its original or a compatible, tightly sealed container.
-
Label the container clearly as "Hazardous Cytotoxic Waste: this compound."
-
Store the container in a designated, secure area for hazardous waste collection.
-
Arrange for pickup and disposal by a certified hazardous waste management company.[3]
Disposal of Contaminated Labware and Materials
Items such as pipette tips, vials, culture plates, and gloves that have come into contact with this compound are considered cytotoxic waste.[5]
-
Sharps: Needles, syringes, and other contaminated sharps should be placed immediately into a designated, puncture-proof sharps container labeled for cytotoxic waste.[2][5] These containers are often color-coded purple or red.[2][5][6]
-
Solid Waste: Non-sharp contaminated items like gloves, bench paper, and empty vials should be placed in a dedicated, leak-proof cytotoxic waste bag (typically purple).[2][6]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, chemically resistant container. Do not mix with other chemical waste streams unless compatibility has been verified.[1] The container must be clearly labeled as "Hazardous Cytotoxic Liquid Waste: this compound."
Handling and Disposal of Spills
In the event of a this compound spill, immediate and careful action is required.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don a full set of PPE, including respiratory protection if the compound is in powder form.[7]
-
Contain the Spill: For powdered spills, gently cover with damp paper towels to avoid raising dust. For liquid spills, use absorbent pads.
-
Clean the Area: Use a detergent solution and water to clean the spill area thoroughly. All cleaning materials must be disposed of as cytotoxic waste.[5]
-
Documentation: Record the spill and the cleanup procedure in the laboratory safety log.
Summary of this compound Disposal Information
| Waste Type | Container | Labeling | Disposal Method |
| Unused/Expired this compound | Original or sealed, chemically resistant container | "Hazardous Cytotoxic Waste: this compound" | Collection by a licensed hazardous waste service for incineration.[3][6] |
| Contaminated Sharps | Puncture-proof sharps container (purple or red) | "Cytotoxic Sharps Waste" | Collection by a licensed hazardous waste service.[2][5] |
| Contaminated Solid Waste | Leak-proof cytotoxic waste bag (purple) | "Cytotoxic Waste" | Collection by a licensed hazardous waste service.[2][6] |
| Contaminated Liquid Waste | Sealed, chemically resistant container | "Hazardous Cytotoxic Liquid Waste: this compound" | Collection by a licensed hazardous waste service. |
| Contaminated PPE | Leak-proof cytotoxic waste bag (purple) | "Cytotoxic Waste" | Disposed of as cytotoxic solid waste.[5] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pro-Dasatinib
For Researchers, Scientists, and Drug Development Professionals: Your Essential Guide to the Safe Handling, Personal Protection, and Disposal of Pro-Dasatinib.
This document provides immediate, essential safety and logistical information for the handling of this compound. As a potent compound, stringent adherence to these protocols is critical for personal safety, the integrity of your research, and environmental protection. Note that "this compound" is not a standard chemical nomenclature; this guide pertains to Dasatinib and its derivatives, which are handled with the same high level of precaution.
Personal Protective Equipment (PPE): Your First Line of Defense
The minimum required PPE for any procedure involving this compound, including but not limited to weighing, dissolution, and transfer, is outlined below. It is imperative to don all PPE before handling the compound and to follow the correct doffing procedure to prevent contamination.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, providing an additional layer of protection. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from accidental splashes and airborne particles. |
| Respiratory Protection | A fit-tested N95 or N100 respirator. | Required when handling the powdered form of the compound or when there is a risk of aerosol generation to prevent inhalation. |
| Additional Protection | Disposable shoe covers and a head covering. | Recommended to prevent the spread of contamination outside of the designated handling area. |
Occupational Exposure and Glove Compatibility
While specific glove breakthrough time data for Dasatinib is not publicly available, it is crucial to use gloves rated for handling chemotherapy agents. Always consult the glove manufacturer's chemical resistance guide.
Table 2: Occupational Exposure and Glove Performance Indicators
| Parameter | Value/Recommendation | Source/Note |
| Occupational Exposure Band (OEB) | ≤ 0.01 mg/m³ | This value indicates that Dasatinib is a highly potent compound requiring stringent containment and handling procedures. |
| Glove Breakthrough Time (Nitrile) | Data not available for Dasatinib. | Select chemotherapy-rated nitrile gloves and operate under the assumption of limited splash protection. Change gloves immediately upon known or suspected contact. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the user and the environment.
-
Preparation and Designated Area:
-
Clearly mark the designated handling area with "Cytotoxic Agent Handling Area" signage.
-
Assemble all necessary materials, including the compound, solvents, consumables, and waste disposal containers before starting work.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
-
Donning PPE:
-
Follow the standard procedure for donning PPE, ensuring there are no gaps or exposed areas of skin. A visual representation of the donning and doffing sequence is provided below.
-
-
Compound Handling:
-
When weighing the solid compound, use a dedicated, calibrated balance inside the BSC or CVE.
-
Handle the powder with care to minimize the generation of airborne particles.
-
When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Table 3: Spill Cleanup and Decontamination Protocol
| Step | Action |
| 1. Alert Personnel | Immediately alert others in the vicinity of the spill. |
| 2. Evacuate and Secure | Evacuate non-essential personnel and restrict access to the area. |
| 3. Don Full PPE | Don the full complement of PPE, including respiratory protection, before beginning cleanup. |
| 4. Contain the Spill | For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder. |
| 5. Decontaminate | Clean the spill area thoroughly. While specific decontamination protocols for Dasatinib are not available, a common practice for cytotoxic drugs is a three-step process: 1. Clean with a detergent solution. 2. Decontaminate with a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate. 3. Rinse with purified water. |
| 6. Dispose of Waste | All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste. |
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from the handling of this compound is considered hazardous and must be disposed of as cytotoxic waste.
-
Solid Waste: All contaminated consumables (e.g., pipette tips, vials, gloves, gowns, absorbent pads) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of all this compound waste in accordance with local, state, and federal regulations.
Visual Workflow for Personal Protective Equipment
The following diagram illustrates the correct sequence for donning and doffing Personal Protective Equipment to minimize the risk of contamination.
Caption: Workflow for Donning and Doffing PPE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
